4-Indolinylpyrimidine-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c16-12-13-7-5-11(14-12)15-8-6-9-3-1-2-4-10(9)15/h1-5,7H,6,8H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNDPTMGOCAWQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=CC=NC(=S)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Indolinylpyrimidine-2-thiol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific molecule, 4-Indolinylpyrimidine-2-thiol, is a novel chemical entity for the purpose of this guide. The synthesis protocols, properties, and biological activities described herein are based on established principles of organic chemistry and medicinal chemistry, drawing parallels from structurally related compounds. This document is intended to serve as a scientifically grounded, hypothetical framework for the investigation of this new compound.
Introduction: A Strategic Fusion of Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel hybrid molecules is a powerful approach to developing new therapeutic agents with enhanced potency and unique mechanisms of action. This guide focuses on one such promising, albeit novel, compound: 4-Indolinylpyrimidine-2-thiol. This molecule represents a thoughtful amalgamation of two "privileged" heterocyclic scaffolds: the pyrimidine ring and the indoline nucleus.
The pyrimidine core is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and clinical candidates, exhibiting activities that span from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][2] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it an excellent scaffold for enzyme inhibitors and receptor modulators.[1] The 2-thiol substitution, in particular, offers a versatile handle for further chemical modification and has been associated with a range of biological effects.[3][4]
On the other hand, the indoline moiety is also a well-recognized pharmacophore present in numerous natural products and synthetic drugs.[5][6] It is known to confer a variety of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[7][8][9] The fusion of the indoline ring with the pyrimidine-2-thiol scaffold is hypothesized to create a molecule with a unique three-dimensional structure and electronic distribution, potentially leading to novel interactions with biological targets and synergistic therapeutic effects.
This technical guide provides a comprehensive overview of the proposed chemical structure, a plausible synthetic route, predicted physicochemical properties, and a discussion of the potential biological activities and therapeutic applications of 4-Indolinylpyrimidine-2-thiol. Detailed, field-proven experimental protocols are provided to empower researchers to synthesize, characterize, and evaluate this promising new chemical entity.
Chemical Structure and Properties
The proposed structure of 4-Indolinylpyrimidine-2-thiol features an indoline ring attached at the 4-position of a pyrimidine-2-thiol core. The IUPAC name for this compound would be 4-(2,3-dihydro-1H-indol-1-yl)pyrimidine-2-thiol . The thiol group can exist in tautomeric equilibrium with its thione form, 1,6-dihydro-4-(indolin-1-yl)pyrimidine-2-thione.
Caption: Chemical Identity of 4-Indolinylpyrimidine-2-thiol
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 4-Indolinylpyrimidine-2-thiol. These values are estimated based on the properties of structurally similar compounds such as 4-phenylpyrimidine-2-thiol and various indoline derivatives.[10]
| Property | Predicted Value | Justification |
| Molecular Formula | C12H11N3S | Based on the chemical structure |
| Molecular Weight | 229.30 g/mol | Calculated from the molecular formula |
| Appearance | Off-white to yellow solid | Similar pyrimidine-2-thiols are often colored solids[10] |
| Melting Point | 200 - 220 °C | Extrapolated from related heterocyclic compounds[10] |
| Solubility | Soluble in DMSO, DMF, and methanol; sparingly soluble in water | Typical for heterocyclic compounds of this size |
| pKa | ~7.5 - 8.5 (thiol group) | The thiol group is expected to be weakly acidic |
Proposed Synthesis of 4-Indolinylpyrimidine-2-thiol
The synthesis of pyrimidine-2-thiol derivatives is commonly achieved through the cyclization of a chalcone precursor with thiourea in the presence of a base.[4][11] This well-established and robust method is proposed for the synthesis of 4-Indolinylpyrimidine-2-thiol. The overall synthetic strategy is a two-step process, as illustrated below.
Caption: Proposed Synthetic Workflow for 4-Indolinylpyrimidine-2-thiol
Step-by-Step Experimental Protocol
Part 1: Synthesis of (E)-3-(dimethylamino)-1-(indolin-1-yl)prop-2-en-1-one (Chalcone Intermediate)
-
Reaction Setup: To a solution of 1-(Indolin-1-yl)ethanone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (10 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL). The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure chalcone intermediate as a yellow solid.
-
Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Synthesis of 4-Indolinylpyrimidine-2-thiol
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone intermediate (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (20 mL). To this solution, add a catalytic amount of sodium hydroxide (0.2 eq).
-
Reaction Conditions: Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by TLC using ethyl acetate/hexane (1:1) as the eluent.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute solution of hydrochloric acid (1N) until the pH is approximately 6-7. The precipitate formed is collected by filtration.
-
Purification: Wash the crude solid with water and then with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system like ethanol/DMF.
-
Characterization: The final product, 4-Indolinylpyrimidine-2-thiol, should be characterized by:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify characteristic vibrational frequencies of the functional groups (e.g., N-H, C=S, C=N).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Potential Biological Activities and Therapeutic Applications
The unique hybrid structure of 4-Indolinylpyrimidine-2-thiol suggests a high potential for diverse biological activities. The pyrimidine-2-thiol scaffold is a known kinase inhibitor motif, while the indoline nucleus is present in various enzyme inhibitors and receptor ligands.
Hypothesized Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and differentiation.[1] It is hypothesized that 4-Indolinylpyrimidine-2-thiol could act as a kinase inhibitor, potentially targeting kinases implicated in cancer progression, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or intracellular signaling kinases (e.g., Src, Abl). The indoline moiety could occupy a hydrophobic pocket in the kinase active site, while the pyrimidine core could form key hydrogen bond interactions with the hinge region of the kinase.
Caption: Hypothetical Inhibition of a Receptor Tyrosine Kinase Signaling Pathway
Potential Therapeutic Applications
Based on the known activities of its constituent scaffolds, 4-Indolinylpyrimidine-2-thiol could be investigated for the following therapeutic applications:
-
Oncology: As a potential inhibitor of kinases involved in tumor growth and metastasis.[4][9]
-
Anti-inflammatory: By targeting inflammatory kinases or other mediators of the inflammatory response.[12][13]
-
Antimicrobial: The pyrimidine-2-thiol moiety is present in some antimicrobial agents, and this activity could be explored.[11][13]
-
Antioxidant: Indoline derivatives are known to possess antioxidant properties, which could be beneficial in diseases associated with oxidative stress.[7][8]
Conclusion and Future Directions
4-Indolinylpyrimidine-2-thiol represents a novel and promising chemical scaffold for drug discovery. This in-depth technical guide provides a solid foundation for its synthesis, characterization, and biological evaluation. The proposed synthetic route is based on reliable and well-documented chemical transformations, and the hypothesized biological activities are grounded in the known pharmacology of the pyrimidine and indoline cores.
Future research should focus on the successful synthesis and purification of this compound, followed by a comprehensive in vitro screening against a panel of kinases and various cancer cell lines. Further investigations into its anti-inflammatory and antimicrobial properties are also warranted. The insights gained from these studies will be invaluable in elucidating the therapeutic potential of this exciting new molecule and paving the way for the development of novel drugs for a range of diseases.
References
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The Rise of 4-Indolinylpyrimidines: A Technical Guide to Their Therapeutic Potential in Oncology
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate signaling networks that govern cellular proliferation, survival, and angiogenesis represent a focal point in the development of targeted cancer therapies. Among the myriad of scaffolds explored, the 4-indolinylpyrimidine core has emerged as a privileged structure, demonstrating significant potential as a multi-targeted kinase inhibitor. This technical guide provides an in-depth exploration of the therapeutic promise of 4-indolinylpyrimidine derivatives in oncology. We will dissect their mechanism of action, focusing on the inhibition of key oncogenic drivers such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Src family kinases. This document will further detail robust experimental protocols for the evaluation of these compounds and present a logical framework for their preclinical development, underpinned by a comprehensive review of the current scientific literature.
Introduction: The Rationale for Multi-Targeted Kinase Inhibition in Oncology
The complexity and heterogeneity of cancer necessitate therapeutic strategies that can simultaneously address multiple oncogenic signaling pathways. Kinase inhibitors have revolutionized cancer treatment, but the development of resistance and the activation of bypass signaling pathways remain significant clinical challenges. The 4-indolinylpyrimidine scaffold offers a versatile platform for the design of multi-targeted agents capable of concurrently inhibiting key kinases implicated in tumor growth, angiogenesis, and metastasis. This approach holds the promise of enhanced efficacy, delayed resistance, and a broader spectrum of activity against various cancer types.
The indole ring system, a common motif in biologically active compounds, provides a rich template for chemical modification, allowing for the fine-tuning of potency and selectivity.[1][2] When hybridized with a pyrimidine core, another critical pharmacophore in numerous approved drugs, the resulting 4-indolinylpyrimidine derivatives exhibit potent inhibitory activity against several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.[3]
The 4-Indolinylpyrimidine Scaffold: A Privileged Structure for Kinase Inhibition
The unique structural features of the 4-indolinylpyrimidine core contribute to its efficacy as a kinase inhibitor. The indoline moiety can engage in crucial hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of various kinases, while the pyrimidine ring often serves as a hinge-binding motif, mimicking the adenine base of ATP.[4] This dual-interaction capability provides a strong foundation for potent and often selective kinase inhibition.
The general synthesis of 4-indolinylpyrimidine derivatives often involves a multi-step process, beginning with the construction of the substituted indoline core, followed by its coupling to a functionalized pyrimidine ring. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of both the indoline and pyrimidine rings can significantly impact the inhibitory profile and pharmacological properties of the resulting compounds.[5]
Mechanism of Action: Targeting Key Oncogenic Signaling Pathways
The anticancer effects of 4-indolinylpyrimidine derivatives are primarily attributed to their ability to inhibit key kinases that drive tumor progression. The following sections will detail their impact on the VEGFR, EGFR, and Src signaling pathways.
Inhibition of VEGFR Signaling and Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[6][7] The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR, are central players in this process.[8][9] 4-Indolinylpyrimidine derivatives have been shown to be potent inhibitors of VEGFR-2, the primary receptor responsible for mediating the angiogenic effects of VEGF.[10][11]
By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition leads to a reduction in endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor-induced angiogenesis.[12]
Signaling Pathway Diagram: VEGFR Inhibition
Caption: Inhibition of the EGFR signaling pathway by 4-indolinylpyrimidine derivatives.
Modulation of Src Family Kinase Signaling
Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in a wide range of cellular processes, including proliferation, survival, migration, and invasion. [1][13][14][15]Overexpression and/or hyperactivation of SFKs are frequently observed in various cancers and are associated with a metastatic phenotype. [11]SFKs can be activated by and act downstream of several RTKs, including VEGFR and EGFR, making them a key node in oncogenic signaling. [11]The ability of 4-indolinylpyrimidine derivatives to inhibit SFKs, in addition to their effects on RTKs, provides a more comprehensive blockade of tumor-promoting signals.
Preclinical Evaluation: A Step-by-Step Guide to Key Methodologies
The preclinical evaluation of 4-indolinylpyrimidine derivatives involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. The following protocols provide a framework for these essential experiments.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory activity of the compounds against the target kinases.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (4-indolinylpyrimidine derivatives) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
In a 96-well plate, add the test compound or vehicle (DMSO) to the appropriate wells.
-
Add the VEGFR-2 kinase and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. [6][16]
-
Cell-Based Proliferation and Viability Assays
These assays assess the cytotoxic and cytostatic effects of the compounds on cancer cell lines. The MTT assay is a widely used colorimetric method.
Experimental Protocol: MTT Cell Viability Assay
-
Reagents and Materials:
-
Cancer cell lines (e.g., HUVEC for anti-angiogenic effects, A549 or NCI-H1975 for anti-proliferative effects)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [17] 2. Treat the cells with serial dilutions of the test compounds or vehicle control for a specified duration (e.g., 48 or 72 hours). [18][19] 3. After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. [3][18] 4. Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. [3] 5. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value. [17]
-
In Vivo Xenograft Tumor Models
These models are crucial for evaluating the in vivo efficacy of the lead compounds in a physiological setting.
Experimental Protocol: In Vivo Xenograft Tumor Model
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line to be implanted (e.g., a line that overexpresses the target kinase)
-
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of the mice.
-
Monitor the tumor growth regularly using calipers.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. [20][21] 4. Administer the test compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule. [22] 5. Measure the tumor volume and body weight of the mice regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Evaluate the antitumor efficacy of the compound by comparing the tumor growth in the treated groups to the control group. [12] Experimental Workflow Diagram
-
Caption: A typical preclinical evaluation workflow for 4-indolinylpyrimidine derivatives.
Data Presentation and Interpretation
The quantitative data generated from the preclinical assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: In Vitro Activity of Exemplary 4-Indolinylpyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | Cell Proliferation IC50 (µM) |
| Compound X | VEGFR-2 | 15 | HUVEC | 0.5 |
| EGFR | 50 | A549 | 1.2 | |
| Src | 25 | - | - | |
| Compound Y | VEGFR-2 | 5 | HUVEC | 0.1 |
| EGFR | 150 | A549 | 5.8 | |
| Src | 10 | - | - | |
| Sunitinib | VEGFR-2 | 2 | HUVEC | 0.05 |
| (Reference) | PDGFRβ | 2 | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Clinical Landscape and Future Perspectives
While specific 4-indolinylpyrimidine derivatives may not yet be in clinical trials, several multi-targeted kinase inhibitors with similar structural motifs and mechanisms of action have gained regulatory approval or are in late-stage clinical development. For example, Sunitinib, an indolinone derivative, targets VEGFR and PDGFR and is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. The success of such agents provides a strong validation for the therapeutic strategy of multi-targeted kinase inhibition.
The future development of 4-indolinylpyrimidine derivatives will likely focus on optimizing their selectivity profiles to minimize off-target toxicities, improving their pharmacokinetic properties, and identifying predictive biomarkers to guide patient selection. Combination therapies, where these agents are used in conjunction with other targeted therapies or immunotherapies, also represent a promising avenue for future clinical investigation.
Conclusion
The 4-indolinylpyrimidine scaffold represents a highly promising platform for the development of novel, multi-targeted kinase inhibitors for the treatment of cancer. Their ability to simultaneously inhibit key signaling pathways involved in tumor growth, angiogenesis, and metastasis offers a compelling rationale for their continued investigation. The experimental methodologies and strategic framework outlined in this technical guide provide a robust foundation for researchers and drug development professionals to advance this exciting class of compounds towards clinical application.
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- 9. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models [mdpi.com]
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- 11. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
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- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. researchgate.net [researchgate.net]
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- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
molecular docking setup for 4-indolinylpyrimidine-2-thiol in EGFR active site
Application Notes & Protocols
Topic: High-Fidelity Molecular Docking Workflow for Investigating 4-indolinylpyrimidine-2-thiol in the EGFR Kinase Active Site
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its kinase domain being the focus of numerous small molecule inhibitor campaigns.[1] The pyrimidine scaffold is a privileged structure in kinase inhibitor design, and understanding its binding modes is crucial for developing novel therapeutics.[2] This application note provides a comprehensive, step-by-step protocol for setting up and validating a molecular docking simulation to study the binding of 4-indolinylpyrimidine-2-thiol within the ATP-binding site of the EGFR kinase domain. We emphasize the rationale behind each step, from receptor and ligand preparation to grid generation, docking execution, and results analysis. This guide is designed for researchers in computational chemistry and drug discovery, providing a robust framework to ensure the scientific validity and reproducibility of their docking studies using industry-standard open-source software.
Introduction: The Rationale for Targeting EGFR
The EGFR signaling pathway plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its aberrant activation, often through mutations or overexpression, is a key driver in the progression of various cancers, including non-small cell lung cancer.[1] The kinase domain of EGFR contains a highly conserved ATP-binding pocket, which has been successfully targeted by ATP-competitive inhibitors.[3] The core binding pocket is largely hydrophobic and is formed by key residues such as L718, V726, A743, M793, and L844.[3]
This protocol focuses on a candidate inhibitor, 4-indolinylpyrimidine-2-thiol. The pyrimidine core is a common feature in many approved EGFR inhibitors, while the indolinyl group offers unique steric and electronic properties that can be explored for potency and selectivity. Molecular docking provides a powerful computational method to predict the binding conformation and affinity of this ligand, offering structural insights that can guide further lead optimization.[4]
Foundational Workflow Overview
A successful molecular docking experiment is not a single command but a multi-stage process. Each stage is critical for the accuracy and reliability of the final prediction. The causality of this workflow is designed to systematically reduce variables and prepare a chemically accurate system for simulation.
Caption: Overall workflow for a validated molecular docking study.
Required Software and Resources
This protocol relies on widely used, open-source software. Ensure these are properly installed before proceeding.
| Resource | Description | Source |
| RCSB PDB | Database for biological macromolecular structures. | [Link] |
| PubChem | Database of chemical molecules and their activities. | [Link] |
| AutoDock Tools (ADT) | Graphical user interface for preparing protein and ligand files for AutoDock. | [Link] |
| AutoDock Vina | Molecular docking and virtual screening program. | [Link] |
| Open Babel | A chemical toolbox for converting between chemical file formats. | [Link] |
| PyMOL or UCSF ChimeraX | Molecular visualization systems for analyzing docking results. | [Link] or |
Detailed Protocols
PART 1: Receptor Preparation
The goal of receptor preparation is to clean the crystal structure to create a chemically correct and computationally ready model. We will use the crystal structure of the active EGFR kinase domain (PDB ID: 2GS6) for this study.[5][6][7]
Protocol 1.1: Preparing the EGFR Receptor (PDB: 2GS6)
-
Download the PDB File: Navigate to the RCSB PDB database and download the structure with PDB ID 2GS6 in PDB format.[5]
-
Isolate the Protein Chain: Open the 2GS6.pdb file in a molecular viewer like PyMOL or UCSF ChimeraX. The file may contain multiple protein chains, water molecules (HOH), and other heteroatoms. For this structure, we will use Chain A. Delete all other chains and non-essential heteroatoms, including water molecules.
-
Causality: Water molecules are typically removed because their positions in a static crystal structure may not represent their dynamic state in solution and can interfere with the ligand docking process.[8]
-
-
Repair Missing Atoms/Residues: Some crystal structures may have missing side-chain atoms or even entire loops. Use the structure preparation tools within UCSF ChimeraX or other software to check for and rebuild missing atoms.
-
Add Polar Hydrogens: The PDB file format often omits hydrogen atoms. These are essential for defining the correct ionization and tautomeric states of residues and for calculating interactions like hydrogen bonds. Use AutoDock Tools (ADT) to add polar hydrogens.
-
ADT: Edit -> Hydrogens -> Add -> Polar Only -> OK
-
-
Assign Partial Charges: The docking force field requires atoms to have partial charges to calculate electrostatic interactions. The Gasteiger charging method is a common and effective approach for this.
-
ADT: Edit -> Charges -> Compute Gasteiger
-
-
Save as PDBQT Format: The PDBQT format is a modified PDB format used by AutoDock Vina that includes atomic partial charges and atom type information.
-
ADT: File -> Save -> Write PDBQT and save the file as receptor.pdbqt.
-
PART 2: Ligand Preparation
The ligand, 4-indolinylpyrimidine-2-thiol, must be converted from a 2D representation to a 3D, energy-minimized structure in the correct file format.
Protocol 1.2: Preparing the 4-indolinylpyrimidine-2-thiol Ligand
-
Obtain 2D Structure: Draw the structure in a chemical sketcher or find it on PubChem. Save the structure as an SDF or MOL2 file. These formats retain crucial bond order information that PDB format lacks.[9]
-
Generate 3D Coordinates & Add Hydrogens: Use a tool like Open Babel to convert the 2D structure into a 3D conformation and add hydrogens appropriate for a physiological pH of 7.4.[10]
-
Command Line (Open Babel): obabel ligand.sdf -O ligand_3d.sdf --gen3d -p 7.4
-
-
Energy Minimization: The initial 3D structure may not be in a low-energy conformation. While many docking programs explore ligand flexibility, starting from a good conformation is beneficial. Use the appropriate force fields (e.g., MMFF94) in software like Avogadro or UCSF ChimeraX for this step.
-
Prepare for Docking in ADT: Open the 3D structure of the ligand in AutoDock Tools.
-
ADT: Ligand -> Input -> Open
-
-
Detect Rotatable Bonds: The flexibility of the ligand is defined by its rotatable bonds. ADT will automatically detect these. You can review and modify them if necessary.
-
ADT: Ligand -> Torsion Tree -> Detect Root
-
-
Save as PDBQT Format: Save the prepared ligand file in PDBQT format.
-
ADT: Ligand -> Output -> Save as PDBQT and save as ligand.pdbqt.
-
PART 3: Protocol Validation via Redocking
To ensure our docking parameters are reliable, we must first validate the protocol.[11] This is achieved by removing the co-crystallized ligand from the original PDB file, preparing it as described in Protocol 1.2, and then docking it back into the receptor's binding site. A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal pose.[12][13]
Protocol 1.3: Grid Box Generation and Validation
-
Identify the Binding Site: In ADT, load the prepared receptor (receptor.pdbqt). If you have the original PDB file with the co-crystallized ligand, load it to identify the active site. For 2GS6, the active site is the ATP-binding pocket. Key residues include Leu718, Val726, Ala743, Lys745, Met793, and Leu844.[3][14]
-
Generate the Grid Box: The grid box defines the three-dimensional search space where Vina will attempt to place the ligand. It must be large enough to encompass the entire binding site and allow for ligand rotation.
-
ADT: Grid -> Grid Box
-
Center the grid box on the co-crystallized ligand or the geometric center of the key active site residues.
-
Adjust the dimensions (x, y, z) to ensure the box provides sufficient space around the binding pocket (e.g., a 5-10 Å buffer).[10]
-
-
Record Grid Parameters: Note the center coordinates and dimensions of the grid box. These will be required for the Vina configuration file.
| Grid Parameter | Example Value (Å) | Description |
| center_x | 15.12 | X-coordinate for the center of the grid. |
| center_y | -2.45 | Y-coordinate for the center of the grid. |
| center_z | 25.67 | Z-coordinate for the center of the grid. |
| size_x | 22.5 | Dimension of the grid along the x-axis. |
| size_y | 22.5 | Dimension of the grid along the y-axis. |
| size_z | 22.5 | Dimension of the grid along the z-axis. |
-
Perform Redocking: Use AutoDock Vina to dock the extracted and re-prepared co-crystallized ligand back into the receptor, using the grid parameters defined above.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the co-crystallized ligand with the original crystal structure and calculate the RMSD. If the RMSD is < 2.0 Å, the docking protocol is considered validated.[11] If not, the grid box parameters or other settings may need adjustment.
PART 4: Production Docking and Analysis
With a validated protocol, you can now proceed to dock your ligand of interest.
Protocol 1.4: Docking and Analysis of 4-indolinylpyrimidine-2-thiol
-
Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and what grid parameters to use.
-
Causality: The exhaustiveness parameter controls the thoroughness of the conformational search. Higher values increase computational time but also increase the probability of finding the true binding minimum. A value of 16 is a reasonable starting point for a balance of speed and accuracy.
-
-
Run AutoDock Vina: Execute Vina from the command line.
-
Command Line: vina --config conf.txt --log log.txt
-
-
Analyze the Output: Vina will generate two files:
-
docking_results.pdbqt: Contains the coordinates of the predicted binding poses (usually 9 by default).
-
log.txt: A text file containing the predicted binding affinities (in kcal/mol) for each pose.
-
-
Interpret Binding Affinity: The binding affinity is an estimate of the binding free energy. More negative values indicate stronger, more stable binding.[15][16] These scores are best used for ranking different ligands or different poses of the same ligand, rather than as absolute values.[17]
| Pose | Binding Affinity (kcal/mol) | RMSD (lower bound) | RMSD (upper bound) |
| 1 | -9.2 | 0.000 | 0.000 |
| 2 | -8.8 | 1.854 | 2.412 |
| 3 | -8.5 | 2.113 | 3.056 |
| ... | ... | ... | ... |
-
Visualize and Analyze Interactions: Open the receptor.pdbqt and docking_results.pdbqt files in PyMOL or UCSF ChimeraX.[18][19] Analyze the top-scoring pose to identify key molecular interactions.
-
Look for hydrogen bonds between the ligand and receptor.
-
Identify hydrophobic interactions with key nonpolar residues in the active site.
-
Check for any potential steric clashes.
-
Caption: Key predicted interactions in the EGFR active site.
Conclusion
This application note has detailed a rigorous and self-validating workflow for the molecular docking of 4-indolinylpyrimidine-2-thiol into the EGFR kinase domain. By following these protocols, researchers can generate reliable and reproducible predictions of ligand binding modes. The critical step of protocol validation through redocking ensures that the chosen parameters are appropriate for the system under study. The resulting analysis of binding affinity and specific molecular interactions provides a strong foundation for hypothesis-driven drug design and can guide subsequent experimental validation, such as in vitro binding assays and structural biology efforts.
References
-
Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock Source: YouTube URL: [Link]
-
Title: The Structure and Clinical Relevance of the EGF Receptor in Human Cancer Source: PMC (Protein Data Bank) URL: [Link]
-
Title: Protein-ligand docking Source: Galaxy Training URL: [Link]
-
Title: 2GS6: Crystal Structure of the active EGFR kinase domain in complex with an ATP analog-peptide conjugate Source: RCSB PDB URL: [Link]
-
Title: Validation of Docking Methodology (Redocking) Source: ResearchGate URL: [Link]
-
Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]
-
Title: Insights from the molecular docking analysis of EGFR antagonists Source: PMC - NIH URL: [Link]
-
Title: Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP Source: YouTube URL: [Link]
-
Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]
-
Title: SDF to PDBQT in Minutes! | 2D to 3D Ligand Prep for AutoDock4 Molecular Docking! Source: YouTube URL: [Link]
-
Title: Indole moiety bearing Pyrimidine-2-thiolderivatives: Synthesis, Characterization and their insilico molecular docking studies Source: ResearchGate URL: [Link]
-
Title: Structural insights into characterizing binding sites in EGFR kinase mutants Source: PMC - NIH URL: [Link]
-
Title: AutoDock Vina Documentation Source: AutoDock Vina URL: [Link]
-
Title: 2GS2: Crystal Structure of the active EGFR kinase domain Source: NCBI URL: [Link]
-
Title: Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners Source: YouTube URL: [Link]
-
Title: Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation Source: MDPI URL: [Link]
-
Title: What is a suitable file of ligands for molecular docking? Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury Source: PubMed Central - NIH URL: [Link]
-
Title: [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech Source: YouTube URL: [Link]
-
Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PMC - NIH URL: [Link]
-
Title: Active site of EGFR with the position of different key mutations. (PDB code: 2GS2) Source: ResearchGate URL: [Link]
-
Title: How to validate the molecular docking results ? Source: ResearchGate URL: [Link]
-
Title: Binding Affinity via Docking: Fact and Fiction Source: PMC URL: [Link]
Sources
- 1. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. mdpi.com [mdpi.com]
- 5. rcsb.org [rcsb.org]
- 6. 2GS2: Crystal Structure of the active EGFR kinase domain [ncbi.nlm.nih.gov]
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- 10. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
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- 19. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of Indolinyl Pyrimidines in Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with indolinyl pyrimidine compounds. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common solubility challenges encountered during biological assays. By understanding the underlying physicochemical principles and employing proven methodologies, you can ensure the accuracy and reproducibility of your experimental data.
Introduction: Why is Solubility a Critical Hurdle for Indolinyl Pyrimidines?
Indolinyl pyrimidines are a prominent class of heterocyclic compounds, frequently investigated as kinase inhibitors in cancer therapy and other disease models.[1][2] Their rigid, often planar, and hydrophobic structures contribute to potent biological activity but also frequently lead to poor aqueous solubility.[3] This low solubility is a major obstacle in drug discovery, as it can lead to underestimated potency, inaccurate structure-activity relationships (SAR), and poor bioavailability.[4]
This guide will walk you through the causality behind these solubility issues and provide a logical framework for diagnosing and solving them in your laboratory.
Part 1: Frequently Asked Questions (FAQs)
Q1: My indolinyl pyrimidine compound is precipitating immediately upon dilution into my aqueous assay buffer. What's happening?
This is a classic case of "solvent shock." Your compound is likely dissolved at a high concentration in a strong organic solvent like Dimethyl Sulfoxide (DMSO).[5] When this concentrated stock is rapidly introduced into an aqueous buffer, the local concentration of the organic solvent is insufficient to keep the hydrophobic compound in solution, causing it to crash out.[5] The abrupt change in solvent polarity is the primary driver of this precipitation.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
The tolerance of cell lines to DMSO varies. However, as a general rule, the final concentration of DMSO in cell-based assays should be kept as low as possible, typically below 0.5%.[6][7] Higher concentrations can lead to cytotoxicity, altered cell signaling, and other off-target effects, confounding your results.[8][9] It is always best practice to determine the specific tolerance of your cell line with a DMSO dose-response curve.[8]
| DMSO Concentration | General Cellular Impact | Recommendation |
| < 0.1% | Generally considered safe for most cell lines. | Ideal for sensitive assays. |
| 0.1% - 0.5% | Acceptable for many cell lines, but may cause subtle effects. | A common range for screening; always include a vehicle control.[6] |
| 1% | Can reduce cell viability and proliferation in some lines over time.[7][8] | Use with caution and for short-duration assays only. |
| > 1% | Often cytotoxic and can significantly impact experimental outcomes.[7][8] | Avoid for most cell-based applications. |
Q3: I've heard about "kinetic" and "thermodynamic" solubility. What's the difference and which one matters for my assay?
Understanding this distinction is crucial for interpreting your results.
-
Kinetic Solubility is measured by diluting a DMSO stock solution into an aqueous buffer, mimicking a typical high-throughput screening (HTS) workflow.[10][11] It measures how much compound appears to be in solution over a short period (e.g., 2-24 hours). This value is often higher because it can include supersaturated states or fine precipitates that are not immediately visible.[12] For HTS and initial in vitro assays, kinetic solubility is often the more practical measure.[11]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound's most stable crystalline form in a solvent.[13] It is determined by equilibrating an excess of the solid compound in the solvent over a longer period (24-72 hours). This value is generally lower than kinetic solubility but is critical for later-stage development, such as formulation for in vivo studies.[12]
For most in vitro biological assays, you are primarily concerned with the kinetic solubility of your indolinyl pyrimidine.
Part 2: Troubleshooting Guides & Protocols
This section provides a systematic approach to diagnosing and resolving solubility issues. The workflow emphasizes a tiered strategy, starting with simple adjustments and progressing to more complex formulation techniques.
Caption: Troubleshooting workflow for indolinyl pyrimidine solubility.
Guide 1: Optimizing Stock Solution and Dilution Protocol
Before attempting more complex solutions, ensure your basic handling of the compound is optimized. The goal is to minimize "solvent shock."
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the required mass of your indolinyl pyrimidine compound.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution vigorously. If the compound does not dissolve readily, gentle warming in a 37°C water bath for 10-30 minutes or brief sonication can be effective.[14]
-
Visual Inspection: Ensure that all particulate matter has dissolved completely before storing.[14]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.
Protocol 2: Serial Dilution to Minimize Precipitation
Instead of a single large dilution, a stepwise approach can keep the compound in solution.
-
Intermediate Dilution: Create an intermediate dilution of your stock in 100% DMSO. For example, dilute your 10 mM stock to 1 mM.
-
Aqueous Dilution: Perform the final dilution into your pre-warmed (37°C) aqueous assay buffer. Add the DMSO stock to the buffer dropwise while vortexing or swirling the tube.[14] This gradual introduction helps to dissipate the localized high concentration of DMSO and compound.
Guide 2: Modifying the Assay Buffer with Co-solvents
If optimizing the dilution protocol is insufficient, the next step is to increase the solubilizing capacity of the assay buffer itself. This is achieved by adding a small percentage of a water-miscible organic solvent, known as a co-solvent.[15]
Commonly Used Co-solvents:
-
Ethanol: A less polar solvent than water that can improve the solubility of hydrophobic compounds.
-
Polyethylene Glycol (PEG 300/400): Often used in preclinical formulations to enhance solubility.[15]
-
Propylene Glycol (PG): Another common co-solvent with a good safety profile.[15]
Protocol 3: Co-solvent Screening
-
Preparation: Prepare your aqueous assay buffer containing various low concentrations of a co-solvent (e.g., 1%, 2%, 5% of Ethanol, PEG 400, or PG).
-
Compatibility Check: Before adding your compound, ensure the co-solvent is compatible with your assay system (e.g., it doesn't inhibit your enzyme or harm your cells at the tested concentration).
-
Solubility Test: Add your indolinyl pyrimidine (using the optimized dilution protocol) to each co-solvent buffer and the control buffer (no co-solvent).
-
Observation: Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours) at the assay temperature. Turbidity measurements can also quantify solubility.[16]
Caption: Role of co-solvents in preventing precipitation.
Guide 3: Advanced Formulation Strategies
For particularly challenging compounds, more advanced formulation strategies may be necessary. These methods aim to create stable, dispersed systems that increase the apparent water solubility of the drug.
-
Solid Dispersions: The drug is molecularly dispersed in an inert carrier, typically a hydrophilic polymer.[17] This creates a stabilized amorphous form of the drug which has a higher apparent water solubility than its crystalline form.[17][18]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming a more water-soluble complex.[17][19]
-
Lipid-Based Formulations: For certain applications, self-emulsifying drug delivery systems (SEDDS) can be used to create fine oil-in-water emulsions that keep the drug solubilized.[20]
These strategies often require specialized equipment and expertise and are typically employed when simpler methods fail or for in vivo formulation development.[21][22]
Part 3: Final Checklist & Best Practices
-
✓ Characterize Your Compound Early: Perform kinetic solubility assays early in your project to flag problematic compounds.
-
✓ Always Use a Vehicle Control: All experimental arms should be compared to a control containing the same final concentration of DMSO and/or co-solvent.
-
✓ Mind the pH: The solubility of ionizable compounds is pH-dependent. Ensure your assay buffer pH is stable and appropriate.[5]
-
✓ Pre-warm Your Media: Adding cold stock solutions to warm media can cause temperature shifts that promote precipitation.
-
✓ Visual Inspection is Key: Always visually inspect your final assay plates or tubes for any signs of precipitation before starting your experiment.
By systematically applying these principles and protocols, you can overcome the solubility challenges posed by indolinyl pyrimidines, leading to more reliable and meaningful biological data.
References
-
(2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
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(n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. [Link]
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(2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI. [Link]
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(n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry - ACS Publications. [Link]
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(n.d.). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
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(2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
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(2023). Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor: Leveraging a Phosphate Prodrug Strategy to Overcome Dissolution-Limited Absorption and Improve Systemic Exposure during Dose Escalation. PubMed. [Link]
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(n.d.). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. MDPI. [Link]
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(n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. [Link]
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(n.d.). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PMC - NIH. [Link]
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(2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH. [Link]
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(n.d.). Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents. PMC - NIH. [Link]
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(n.d.). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
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(2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
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(n.d.). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. [Link]
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(2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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(n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
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(2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. [Link]
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(2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. [Link]
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(2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. [Link]
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(2011). Synthesis and Antimicrobial Activities of New Indolyl -Pyrimidine Derivatives. Journal of Applied Pharmaceutical Science. [Link]
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(n.d.). Effect of various DMSO concentrations on cell viability. Values.... ResearchGate. [Link]
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(n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
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(n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
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(2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]
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(2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. [Link]
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(n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Case studies. [Link]
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(n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. [Link]
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(n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. Request PDF - ResearchGate. [Link]
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(n.d.). Efficient and green approach for the synthesis of indolyl-pyrimidine derivatives and investigation of biological assays. [Link]
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(2022). Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. [Link]
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(n.d.). Inherent formulation issues of kinase inhibitors. Request PDF - ResearchGate. [Link]
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(2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
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(2014). Troubleshooting Cell Culture Media for Bioprocessing. [Link]
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(n.d.). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
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(n.d.). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. Request PDF - ResearchGate. [Link]
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(2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]
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(n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics - ACS Publications. [Link]
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(n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
-
(n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]
-
(n.d.). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. Molecular Pharmaceutics - ACS Publications. [Link]
-
(n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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- 1. Synthesis of Novel Indolyl-Pyrimidine Antiinflammatory, Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 17. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-Indolinylpyrimidine-2-thiol
Last Updated: February 4, 2026
Introduction
Welcome to the technical support guide for 4-indolinylpyrimidine-2-thiol. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their in vitro cell culture experiments. The stability of any small molecule in an experimental system is paramount for generating reproducible and reliable data. Due to its chemical structure, featuring a thiol group and a pyrimidine ring, 4-indolinylpyrimidine-2-thiol requires careful handling to prevent degradation in aqueous, oxygen-rich, and biologically active cell culture environments.
This guide provides a structured approach to understanding, identifying, and mitigating stability issues. We will cover the underlying chemical principles, offer detailed troubleshooting guides for common problems, and provide validated experimental protocols to assess the stability of your compound under your specific experimental conditions.
FAQs - Quick Answers & Initial Troubleshooting
This section addresses the most frequently encountered issues. For more detailed solutions, please refer to the subsequent Troubleshooting Guides.
Q1: My experiment is showing inconsistent results or a complete loss of compound activity. Could this be a stability issue?
A: Yes, this is a classic sign of compound instability. Degradation in the culture medium reduces the effective concentration of the active compound over time.[1] We recommend performing a stability study by incubating the compound in your specific cell culture medium for the duration of your experiment and analyzing its concentration at key time points using methods like LC-MS or HPLC.[1][2]
Q2: What are the most likely degradation pathways for 4-indolinylpyrimidine-2-thiol?
A: The primary vulnerability is the thiol (-SH) group, which is susceptible to oxidation. This can lead to the formation of disulfide bridges with other thiol-containing molecules in the medium (like cysteine or glutathione) or dimerization with another molecule of the compound.[3][4] The pyrimidine ring itself can also undergo enzymatic or hydrolytic degradation.[5]
Q3: Can I prepare a large batch of media containing the compound and store it for future use?
A: This is strongly discouraged. Small molecules, especially those with reactive moieties like thiols, can degrade in aqueous media over time, even when stored at 4°C.[6] For maximum consistency, always prepare fresh media with the compound immediately before each experiment.
Q4: I've noticed a precipitate in my culture wells after adding the compound. What does this mean?
A: This could be due to poor solubility or the compound precipitating out of solution over time.[2] It's crucial to first determine the solubility of your compound in the specific culture medium you are using. If solubility is the issue, you may need to adjust the final concentration or the solvent used for the stock solution.
Q5: Does Fetal Bovine Serum (FBS) affect the stability of my compound?
A: FBS can significantly impact compound stability. It contains various enzymes that can metabolize the compound and proteins (like albumin) that the compound can bind to, reducing its bioavailable concentration.[1][7] It is essential to test stability in both the presence and absence of serum to understand its effect.
In-Depth Troubleshooting Guides
Guide 1: Investigating Unexpected Loss of Biological Activity
You've performed a dose-response experiment and observe a much weaker effect than anticipated, or the effect diminishes in long-term cultures (>24 hours).
Causality:
The observed loss of activity is likely due to a decrease in the concentration of the active parent compound. This can be caused by chemical degradation, cellular metabolism, or non-specific binding to labware.[1]
Troubleshooting Workflow:
Caption: Workflow for an acellular compound stability assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of 4-indolinylpyrimidine-2-thiol in 100% DMSO.
-
Prepare your cell culture medium of interest (e.g., DMEM), both with and without 10% FBS. Pre-warm to 37°C.
-
Prepare a quenching solution: Acetonitrile containing a suitable internal standard (a stable, structurally similar compound that does not interfere with the analysis).
-
-
Assay Setup:
-
In sterile microcentrifuge tubes, spike the pre-warmed media with the compound stock solution to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1% to mimic experimental conditions.
-
Immediately take the T=0 sample: transfer 50 µL of the mixture into a new tube containing 150 µL of the ice-cold quenching solution. Vortex and store at -80°C.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
-
Time-Course Sampling:
-
At subsequent time points (e.g., 2, 8, 24, and 48 hours), remove a 50 µL aliquot from each condition and process it as described for the T=0 sample.
-
-
Sample Processing for LC-MS/MS:
-
Once all samples are collected, centrifuge them at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to LC-MS vials for analysis.
-
-
LC-MS/MS Analysis:
Data Interpretation:
Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Plot the results to visualize the degradation kinetics.
| Time (hours) | % Remaining (DMEM alone) | % Remaining (DMEM + 10% FBS) |
| 0 | 100 | 100 |
| 2 | 98.2 | 91.5 |
| 8 | 95.6 | 75.3 |
| 24 | 88.1 | 45.1 |
| 48 | 79.4 | 15.8 |
Interpretation of Hypothetical Data:
-
DMEM alone: The compound shows relatively high stability, with ~20% degradation over 48 hours. This suggests slow, likely oxidative, degradation.
-
DMEM + 10% FBS: The compound degrades significantly faster in the presence of serum, with over 50% loss by 24 hours. This points towards enzymatic degradation or other interactions with serum components. [7]This result would strongly suggest that for experiments lasting longer than 8-12 hours, media changes with a fresh compound should be considered. [11]
References
-
Effect of thiols exported by cancer cells on the stability and growth-inhibitory activity of Pt(IV) complexes - PubMed. Available at: [Link]
-
Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - NIH. Available at: [Link]
-
How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. Available at: [Link]
-
Radiation chemistry of aqueous solutions of indole and its derivatives - RSC Publishing. Available at: [Link]
-
22.4: Biosynthesis and Degradation of Nucleotides - Biology LibreTexts. Available at: [Link]
-
Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - ResearchGate. Available at: [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies - PMC - PubMed Central. Available at: [Link]
-
(PDF) Degradation of Pyrimidine Nucleotides - ResearchGate. Available at: [Link]
-
Cell culture media impact on drug product solution stability - ResearchGate. Available at: [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions. Available at: [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]
-
Stability of Self-Assembled Polymeric Micelles in Serum - ACS Publications. Available at: [Link]
-
Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation - ResearchGate. Available at: [Link]
-
pyrimidine degradation pathway: Topics by Science.gov. Available at: [Link]
-
Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents - PubMed. Available at: [Link]
-
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - NIH. Available at: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. Available at: [Link]
-
Thiolated polymers: Stability of thiol moieties under different storage conditions - MDPI. Available at: [Link]
-
A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology - Spectroscopy Europe. Available at: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. Available at: [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. lcms.cz [lcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of Indoline Nucleophiles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the challenges associated with the low reactivity of indoline nucleophiles in various chemical transformations. Our goal is to equip you with the knowledge to diagnose and resolve common experimental issues, leading to successful and efficient synthesis of your target molecules.
Understanding the Reactivity of Indoline
Indoline, a saturated analog of indole, possesses a nitrogen atom with a lone pair of electrons, rendering it nucleophilic. However, its reactivity is often moderate and can be significantly influenced by a variety of factors. Unlike the more electron-rich pyrrole ring in indole, the sp³-hybridized nature of the indoline nitrogen and the electronic effects of the fused benzene ring can temper its nucleophilicity. This guide will delve into the nuances of indoline reactivity and provide actionable solutions to enhance its performance in your reactions.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and initial hurdles researchers face when working with indoline nucleophiles.
Q1: Why is my indoline N-alkylation reaction not going to completion?
There are several potential reasons for an incomplete N-alkylation reaction. A common issue is the insufficient basicity of the reaction medium to deprotonate the indoline nitrogen effectively. The resulting indolinide anion is a significantly stronger nucleophile. Another factor could be the poor solubility of the indoline starting material or the base in the chosen solvent. Additionally, the alkylating agent might be insufficiently reactive, or side reactions could be consuming the starting materials.
Q2: I am observing significant amounts of C-alkylation or dialkylation in my reaction. How can I improve N-selectivity?
The competition between N-alkylation and C-alkylation at the electron-rich C3 position of the indole ring is a known challenge, although less pronounced in indolines compared to indoles. To favor N-alkylation, using a strong, non-nucleophilic base to generate the indolinide anion in situ is crucial. The choice of solvent can also influence selectivity. Over-alkylation, or dialkylation, can occur if the mono-alkylated product is still sufficiently nucleophilic to react with the alkylating agent. To mitigate this, using a stoichiometric amount of the alkylating agent or adding it slowly to the reaction mixture can be beneficial.
Q3: My Buchwald-Hartwig N-arylation of indoline is giving low yields. What are the likely causes?
Low yields in Buchwald-Hartwig amination of indolines can stem from several factors. Catalyst deactivation is a primary concern. The choice of palladium precursor, ligand, and base is critical and highly substrate-dependent. Steric hindrance on either the indoline or the aryl halide can significantly impede the reaction. Side reactions such as β-hydride elimination from the amido-palladium intermediate can also reduce the yield of the desired N-arylated product.[1] Careful optimization of the ligand and reaction conditions is often necessary for challenging substrates.
Q4: What is the best way to activate my indoline for acylation?
Direct N-acylation of indolines with carboxylic acids can be sluggish. Activating the carboxylic acid, for instance, by converting it to an acyl chloride or using a coupling agent like DCC, is a common strategy. Alternatively, deprotonating the indoline with a strong base like sodium hydride (NaH) to form the more nucleophilic indolinide anion prior to the addition of the acylating agent can significantly improve reaction rates and yields.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting guides for specific reactions involving indoline nucleophiles, complete with step-by-step protocols and explanations of the underlying chemical principles.
Troubleshooting N-Alkylation of Indolines
N-alkylation is a fundamental transformation for the functionalization of indolines. However, its success hinges on a delicate balance of reaction parameters.
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low or no conversion | 1. Insufficient deprotonation of indoline.2. Low solubility of reagents.3. Poor reactivity of the alkylating agent. | 1. Increase base strength: Switch from weaker bases like K₂CO₃ to stronger, non-nucleophilic bases such as NaH, LiHMDS, or KHMDS. This ensures a higher concentration of the more reactive indolinide anion.2. Optimize solvent: If solubility is an issue in solvents like acetone or acetonitrile, consider switching to more polar aprotic solvents like DMF or DMSO, which can better solvate the reagents. Be aware that DMF can decompose in the presence of strong bases at high temperatures.3. Activate the electrophile: For less reactive alkyl halides (e.g., chlorides or bromides), adding a catalytic amount of potassium iodide (KI) can facilitate a Finkelstein reaction in situ, generating the more reactive alkyl iodide. |
| Side reactions (e.g., elimination) | 1. Use of a sterically hindered or overly strong base.2. High reaction temperature. | 1. Choose a suitable base: While strong bases are needed, highly hindered bases can promote elimination over substitution, especially with secondary alkyl halides. Consider a less hindered strong base.2. Control the temperature: Running the reaction at the lowest effective temperature can help minimize elimination and other side reactions. |
| Over-alkylation (dialkylation) | Excess of the alkylating agent or high reactivity of the mono-alkylated product. | 1. Control stoichiometry: Use a stoichiometric amount (or a slight excess) of the alkylating agent.2. Slow addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, thereby favoring mono-alkylation. |
Visualizing the Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting workflow for low-yielding indoline N-alkylation.
Step-by-Step Protocol for Optimized N-Alkylation of Indoline
-
Preparation: To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the indoline substrate (1.0 equiv) and a suitable anhydrous solvent (e.g., DMF or THF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 1.1 equiv) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: To the resulting solution of the indolinide anion, add the alkylating agent (1.05 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive electrophiles.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Buchwald-Hartwig N-Arylation of Indolines
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, but its application to indolines can be challenging.
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low yield or no reaction | 1. Inactive catalyst.2. Inappropriate ligand.3. Steric hindrance. | 1. Catalyst choice: Use a reliable palladium precursor such as Pd₂(dba)₃ or a pre-catalyst. Ensure the catalyst is not old or deactivated.2. Ligand screening: The choice of phosphine ligand is crucial. For sterically hindered substrates, bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are often effective.[2] A ligand screen is highly recommended for new substrate combinations.3. Increase temperature: For sterically demanding couplings, higher temperatures may be necessary to overcome the activation barrier. |
| Side reaction: Hydrodehalogenation | β-hydride elimination from the amido-palladium intermediate. | 1. Ligand selection: Certain ligands can disfavor β-hydride elimination. Bulky biaryl phosphine ligands are often a good choice.[1]2. Base selection: The choice of base can influence the rate of reductive elimination versus side reactions. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like K₃PO₄ or Cs₂CO₃ may be more suitable for certain substrates. |
| Side reaction: Ligand arylation | The phosphine ligand itself acts as a nucleophile. | 1. Use a more electron-rich ligand: More electron-rich ligands are generally less prone to arylation.2. Optimize reaction conditions: Lowering the reaction temperature or using a less reactive aryl halide (e.g., a chloride instead of an iodide) can sometimes mitigate this side reaction. |
Visualizing the Buchwald-Hartwig Catalytic Cycle and Potential Pitfalls
Caption: Simplified Buchwald-Hartwig catalytic cycle with a common side reaction.
Step-by-Step Protocol for a General Buchwald-Hartwig N-Arylation of Indoline
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vessel.
-
Addition of Reagents: Add the aryl halide (1.0 equiv) and the indoline (1.2 equiv), followed by the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent. Filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Troubleshooting N-Acylation of Indolines
N-acylation of indolines is a key reaction for the synthesis of amides, which are prevalent in pharmaceuticals and agrochemicals.
Common Problems & Solutions
| Problem | Potential Cause | Troubleshooting Steps & Explanation |
| Low yield | 1. Poor reactivity of the acylating agent.2. Reversible reaction. | 1. Activate the acylating agent: Use more reactive acylating agents like acyl chlorides or anhydrides instead of carboxylic acids. For carboxylic acids, use a coupling agent such as DCC or EDC.2. Use an irreversible base: When using an acylating agent that produces an acidic byproduct (e.g., HCl from an acyl chloride), use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid and drive the reaction to completion. |
| C-acylation side product | The C3 position of the indoline ring can sometimes compete as a nucleophile, especially under certain conditions. | 1. Deprotonate the nitrogen first: Pre-forming the indolinide anion with a strong, non-nucleophilic base (e.g., NaH) before adding the acylating agent can significantly enhance N-selectivity.2. Protect other reactive sites: If the indoline has other nucleophilic functional groups, consider a protecting group strategy to ensure selective N-acylation.[3] |
| Difficulty with electron-poor indolines | The nucleophilicity of the indoline nitrogen is reduced by electron-withdrawing groups on the aromatic ring. | 1. Harsher conditions: Higher temperatures and longer reaction times may be necessary.2. Stronger activation: Use a more potent activating agent for the carboxylic acid or a more reactive acylating agent. |
Step-by-Step Protocol for Selective N-Acylation of Indoline
-
Preparation: To a solution of the indoline (1.0 equiv) in an anhydrous aprotic solvent (e.g., CH₂Cl₂ or THF) at 0 °C, add a non-nucleophilic base such as triethylamine (1.5 equiv).
-
Acylation: Slowly add the acyl chloride or anhydride (1.1 equiv) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction with water and separate the layers. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Concluding Remarks
The successful functionalization of indoline nucleophiles is a matter of understanding their inherent reactivity and systematically optimizing the reaction conditions. By carefully considering the choice of base, solvent, temperature, and, where applicable, catalyst and ligand, researchers can overcome the challenges of low reactivity and achieve high yields of their desired products. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each substrate may require its own tailored approach. We encourage you to use these principles as a foundation for your own experimental design and optimization.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91-94.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
-
Chem Help ASAP. (2022). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link] (Note: A specific, stable URL for a relevant video would be inserted here).
Sources
removing disulfide impurities from 4-indolinylpyrimidine-2-thiol samples
Topic: Removing Disulfide Impurities from 4-Indolinylpyrimidine-2-thiol Samples
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Content Type: Troubleshooting Guide & FAQ.
Executive Summary & Chemical Context
The Problem: 4-Indolinylpyrimidine-2-thiol is a critical heterocyclic building block. However, like many nitrogen-heterocycle thiols, it is prone to oxidative dimerization to form the corresponding disulfide (Bis(4-indolinylpyrimidine) disulfide ). This reaction is accelerated by:
-
Basic pH: Thiolate anions (
) are far more susceptible to oxidation than the neutral thiol. -
Trace Metals: Copper or iron ions catalyze air oxidation.
-
Storage Conditions: Exposure to atmospheric oxygen in solution.
The Consequence: The disulfide impurity is often less soluble and biologically inactive in assays targeting the free thiol. Furthermore, it complicates downstream S-alkylation or nucleophilic substitution reactions by altering stoichiometry.
Diagnostic Guide: Is Your Sample Contaminated?
Before attempting purification, confirm the presence of the disulfide impurity using these indicators.
| Diagnostic Method | Observation Indicating Disulfide Impurity | Mechanism |
| LC-MS (ESI+) | Mass shift: Observation of a peak at | Oxidative coupling of two thiol units ( |
| 1H NMR (DMSO-d6) | Loss of -SH signal: Disappearance of the broad singlet (typically | The thiol proton is lost upon dimerization. The aromatic ring current changes when the thione tautomer is locked into a disulfide. |
| Visual Inspection | Precipitate formation: Cloudiness or solid formation in previously clear solutions upon standing. | Disulfides often have significantly lower solubility in polar organic solvents than the monomeric thiol. |
Remediation Protocols
Method A: Chemical Reduction (Recommended for High Purity)
Best for: Small to medium scale (mg to grams) where high recovery is essential.
Why this works: This method actively breaks the S-S bond using a phosphine-based reducing agent (TCEP) which is selective and does not interfere with the indoline nitrogen. Unlike DTT, TCEP is effective at acidic pH, preventing re-oxidation during workup.
Protocol:
-
Dissolution: Dissolve the crude sample (containing disulfide) in a mixture of THF:Water (4:1) . If solubility is poor, add minimal Methanol.
-
Reagent Addition: Add 1.2 equivalents of TCEP·HCl (Tris(2-carboxyethyl)phosphine hydrochloride).
-
Note: TCEP is odorless and stable in air, unlike DTT.[1]
-
-
Reaction: Stir at room temperature for 30–60 minutes. Monitor by LC-MS until the dimer peak disappears.
-
Workup (Critical Step):
-
The solution will be acidic (due to TCEP·HCl).
-
Dilute with Ethyl Acetate.[2]
-
Wash with degassed water (3x) to remove TCEP and its oxide.
-
Caution: Do not wash with basic buffers (like NaHCO3) unless you proceed immediately to drying, as high pH promotes re-oxidation.
-
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Method B: Zinc/Acetic Acid Reduction
Best for: Large scale or when TCEP is unavailable.
Protocol:
-
Dissolve the crude material in Glacial Acetic Acid (10 mL per gram).
-
Add Zinc dust (3.0 equivalents).
-
Heat to 60°C with vigorous stirring for 1–2 hours.
-
Filter the hot solution through a Celite pad to remove excess Zinc.
-
Pour the filtrate into ice-cold water. The free thiol should precipitate.
-
Filter the solid and wash with water.[3] Dry under vacuum/Nitrogen.
Troubleshooting & FAQs
Q1: My product turns yellow/orange on the column. Is it decomposing?
-
Answer: Likely, yes. Thiol-functionalized heterocycles can oxidize on silica gel, especially if the silica is slightly basic or contains trace iron.
-
Fix:
-
Acidify the Eluent: Add 0.1% Acetic Acid or Formic Acid to your mobile phase. This keeps the thiol protonated (
) rather than anionic ( ), significantly slowing oxidation. -
Speed: Run a "flash" column; do not let the compound sit on silica overnight.
-
Q2: I reduced the disulfide, but it reformed after drying. Why?
-
Answer: You likely exposed the thiolate to air during the drying process, or the solvent contained dissolved oxygen.
-
Fix:
-
Use Degassed Solvents for all workup steps (sparge with Nitrogen/Argon for 15 mins).
-
Store the final solid under an inert atmosphere (Argon balloon or glovebox).
-
Pro-Tip: If storing in solution, add a trace amount of EDTA to chelate metal ions that catalyze oxidation.
-
Q3: Can I separate the disulfide from the thiol without reduction?
-
Answer: Yes, based on solubility differences.
-
Technique: The 4-indolinylpyrimidine-2-thiol is soluble in dilute NaOH (forming the sodium salt). The disulfide dimer is not acidic and will remain insoluble in basic aqueous media.
-
Protocol: Suspend the mixture in 1M NaOH. Filter off the undissolved solid (this is the disulfide impurity). Acidify the filtrate with HCl to precipitate the pure thiol.
-
Q4: Why does the indoline group make purification harder compared to simple pyrimidines?
-
Answer: The indoline adds lipophilicity ("grease"), making the compound less soluble in pure water during aqueous workups. This often necessitates the use of co-solvents like Ethanol or THF during recrystallization or extraction, which can unfortunately also solubilize some impurities.
Comparative Analysis of Reducing Agents
| Reagent | Efficacy | Workup Difficulty | pH Stability | Recommendation |
| TCEP | High | Low (Water soluble byproducts) | Acidic to Basic (pH 1.5–9) | Primary Choice |
| DTT | High | High (Requires removal via extraction) | Basic (pH > 7) | Secondary Choice |
| Zn / AcOH | Medium | Medium (Requires filtration) | Acidic | Good for Scale-up |
| NaBH4 | High | High (Vigorous gas evolution) | Basic | Avoid (Can reduce pyrimidine ring) |
Workflow Visualization
The following diagram illustrates the decision logic for purifying the sample based on impurity levels and available equipment.
Caption: Decision tree for selecting the optimal purification strategy based on scale and impurity confirmation.
References
-
Organic Syntheses. "2-Mercaptopyrimidine." Org.[4][5][6] Synth.1955 , 35, 80. Link
-
Burns, J. A. et al. "Selective reduction of disulfides by tris(2-carboxyethyl)phosphine." J. Org. Chem.1991 , 56, 2648-2650. Link
-
Thermo Fisher Scientific. "TCEP reducing agent technical guide." Link
-
National Institutes of Health (NIH). "Thiol-disulfide exchange in signaling: disulfide bonds as a switch." Antioxid Redox Signal.[7]2013 .[8] Link
Sources
- 1. Disulfide reduction using TCEP reaction [biosyn.com]
- 2. Workup [chem.rochester.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-disulfide exchange in signaling: disulfide bonds as a switch - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrimidine-2-thiol Derivatives with Alternative Solvents
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-2-thiol derivatives. As the demand for greener and more sustainable chemical processes grows, the adoption of alternative solvents is becoming increasingly critical. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to navigate the challenges and opportunities of employing these novel solvent systems in your experimental work. Our focus is on providing not just methods, but the underlying scientific principles to empower you to make informed decisions in your research.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of pyrimidine-2-thiol derivatives in alternative solvents, presented in a question-and-answer format.
Question 1: My reaction yield is significantly lower than expected when using a green solvent. What are the primary causes and how can I improve it?
Answer: Low yields are a frequent challenge when transitioning from traditional organic solvents. Several factors, often interrelated, can be at play. Here’s a systematic approach to diagnosing and resolving the issue:
-
Inadequate Reagent Solubility: Unlike conventional solvents like ethanol or DMF, green solvents such as water, Deep Eutectic Solvents (DESs), or polyethylene glycol (PEG) have vastly different polarity and solvation properties. Your starting materials (aldehyde, β-dicarbonyl compound, thiourea) may not be fully solubilized, leading to a heterogeneous reaction mixture and reduced reaction rates.
-
Causality: The reaction rate is fundamentally dependent on the collision frequency of reactant molecules. Poor solubility lowers the effective concentration of reactants in the solution phase where the reaction occurs.
-
Solution:
-
Solvent Screening: If possible, screen a panel of green solvents. For a Biginelli-type reaction, polar protic solvents are generally preferred.[1] Water can be highly effective, especially when combined with microwave or ultrasound irradiation to overcome solubility barriers.[1]
-
Co-solvents: Consider using a small amount of a miscible organic co-solvent (e.g., ethanol in water) to improve solubility.
-
Temperature Adjustment: Gently increasing the reaction temperature can enhance solubility. However, be mindful of potential side reactions or degradation.
-
Energy Input: Employing microwave irradiation or ultrasonication can dramatically enhance mass transfer and reaction rates, even in heterogeneous systems.[2][3]
-
-
-
Suboptimal Catalyst Performance: The choice and activity of the catalyst are crucial and can be highly solvent-dependent.
-
Causality: An acid or base catalyst, essential for activating substrates in reactions like the Biginelli condensation, may have its activity altered by the solvent's properties (e.g., polarity, viscosity, hydrogen-bonding capability).
-
Solution:
-
Catalyst Screening: Test a variety of catalysts. While traditional Brønsted acids (e.g., HCl) are common, Lewis acids (e.g., FeCl₃, ZnCl₂) or even solid-supported acid catalysts can be more effective and recyclable in green solvents.
-
Catalyst Loading: Systematically vary the catalyst loading to find the optimal concentration. Insufficient catalyst will result in a sluggish reaction, while excess can sometimes promote side reactions.
-
DES as Catalyst: Certain DESs, particularly those based on choline chloride and a metal salt like SnCl₂, can act as both the solvent and the catalyst, simplifying the reaction setup.[4]
-
-
-
Unfavorable Reaction Kinetics: The reaction may simply be slower in the chosen alternative solvent at a given temperature.
-
Causality: The transition state of the rate-determining step may be less stabilized by the green solvent compared to a traditional solvent, leading to a higher activation energy.
-
Solution:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine if the reaction is simply proceeding slowly and requires more time to reach completion.
-
Elevate Temperature: If the reactants and products are thermally stable, increasing the temperature is a straightforward way to increase the reaction rate.
-
Microwave/Ultrasound Assistance: These non-conventional energy sources can accelerate reactions significantly, often reducing reaction times from hours to minutes.[5][6]
-
-
Question 2: I'm observing significant side product formation. What are the common byproducts and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the yield of your desired pyrimidine-2-thiol. Here are some common culprits:
-
Hantzsch-type Dihydropyridine Formation: This is a classic competing reaction in Biginelli syntheses, where two equivalents of the β-dicarbonyl compound react with the aldehyde and a nitrogen source.
-
Causality: At higher temperatures, thiourea can partially decompose to generate ammonia or other nucleophilic nitrogen species, which can initiate the Hantzsch pathway.
-
Solution:
-
Temperature Control: Avoid excessively high reaction temperatures. If using microwave heating, carefully control the temperature rather than just the power output.
-
Stoichiometry: Ensure the stoichiometry of your reactants is accurate. An excess of the β-dicarbonyl compound can favor the Hantzsch reaction.
-
-
-
Knoevenagel Condensation Product: The aldehyde and the active methylene compound (β-dicarbonyl) can undergo a separate condensation reaction.
-
Causality: This side reaction is often favored under strongly basic or acidic conditions if the subsequent steps of the multicomponent reaction are slow.
-
Solution:
-
Catalyst Optimization: A milder catalyst may favor the desired multicomponent pathway over the simple condensation.
-
One-Pot Protocol: Ensure all components are present from the start in a true one-pot fashion to allow for the rapid trapping of any initial condensation products in the subsequent cyclization steps.
-
-
-
Aldehyde Self-Condensation/Polymerization: Some aldehydes, particularly aliphatic ones, are prone to self-condensation under acidic conditions.
-
Solution:
-
Slow Addition: Add the aldehyde slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Milder Catalyst: Switch to a less aggressive acid catalyst.
-
-
Question 3: My product is difficult to purify. What are some strategies for purification when using alternative solvents like Deep Eutectic Solvents?
Answer: Purification can be challenging, especially with non-volatile and viscous solvents like DESs.
-
Product Precipitation/Crystallization:
-
Causality: Many pyrimidine-2-thiol derivatives have limited solubility in water. This can be used to your advantage.
-
Solution:
-
Aqueous Workup: After the reaction, pour the mixture into a large volume of cold water. The desired product will often precipitate out as a solid. This is a common and effective first step.
-
Recrystallization: The collected solid can then be recrystallized from a suitable solvent like ethanol to achieve high purity.
-
-
-
Extraction from DES/PEG:
-
Causality: If the product does not precipitate, it needs to be extracted from the reaction medium.
-
Solution:
-
Dilution and Extraction: Dilute the DES or PEG with water to reduce its viscosity. Then, extract your product with a suitable water-immiscible organic solvent like ethyl acetate.
-
Back-Extraction: If your DES components are water-soluble (e.g., choline chloride/urea), this method is highly effective. Multiple extractions may be necessary.
-
-
-
Column Chromatography:
-
Solution: If the above methods are insufficient, column chromatography is a reliable option. First, perform the aqueous workup to remove the bulk of the green solvent, then dissolve the crude solid in a minimal amount of a suitable solvent (e.g., DCM/methanol) and load it onto a silica gel column. Elute with an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using Deep Eutectic Solvents (DESs) for pyrimidine-2-thiol synthesis?
A1: DESs offer several compelling advantages that align with the principles of green chemistry. They are generally low-cost, easy to prepare, and many are biodegradable and have low toxicity.[7] From a chemical standpoint, their high polarity can enhance the rate of reactions like the Biginelli synthesis. Furthermore, certain DESs can act as both the solvent and the catalyst, simplifying the reaction setup and workup.[4]
Q2: Can water be used as a solvent for the synthesis of pyrimidine-2-thiol derivatives?
A2: Absolutely. Water is an excellent green solvent for many organic reactions. For the synthesis of pyrimidine derivatives, its use is often coupled with microwave or ultrasound energy to overcome the limited solubility of organic reactants.[1] This combination can lead to remarkably short reaction times and high yields, often without the need for a catalyst.
Q3: What is the role of microwave irradiation and ultrasound in these syntheses?
A3: Both microwave (MW) and ultrasound (US) are alternative energy sources that can significantly accelerate reactions.
-
Microwave Irradiation: Microwaves directly heat the reaction mixture through dielectric heating, leading to rapid and uniform temperature increases. This can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of side products.[5]
-
Ultrasound (Sonochemistry): Ultrasound works through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shear forces. This enhances mass transfer and reaction rates, particularly in heterogeneous systems.[3][8]
Q4: Are solvent-free conditions a viable option for this synthesis?
A4: Yes, solvent-free or "grindstone" chemistry is a highly effective green chemistry technique for the Biginelli reaction to produce pyrimidine-2-thiol derivatives.[7] Reactants are ground together, sometimes with a solid-supported catalyst, which initiates the reaction through mechanical force. This method completely eliminates the need for a solvent, simplifying purification and reducing waste. Microwave assistance can also be applied to solvent-free reactions to further reduce reaction times.[9][10]
Comparative Data on Alternative Solvents
The choice of solvent and energy source can have a profound impact on the efficiency of the synthesis. The table below summarizes reported yields and reaction times for the synthesis of dihydropyrimidinethione derivatives (a common class of pyrimidine-2-thiols) under various green conditions.
| Aldehyde Reactant | β-Dicarbonyl | Solvent/Condition | Energy Source | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Acetoacetate | Choline Chloride:SnCl₂ (DES) | Conventional Heating (100°C) | 30 min | 95% | [4] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | ZrOCl₂·8H₂O:Ethylene Glycol (DES) | Stirring (Room Temp) | 60 min | 96% | [7][11] |
| 2-Phenyl-1,2,3-triazole-4-carbaldehyde | Ethyl Acetoacetate | Ethanol | Ultrasound (75-80°C) | 15 min | 92% | [12] |
| Various Aromatic Aldehydes | Acetophenone | Methanol | Conventional Reflux | 3-4 h | 72-85% | [13] |
| Benzaldehyde | Ethyl Acetoacetate | Solvent-Free | Ultrasound (80°C) | 2 h | 92% | [6] |
| 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Solvent-Free | Microwave | 5 min | 93% | [14] |
Note: Yields and reaction times are highly substrate-dependent. This table is intended to be a representative comparison.
Experimental Protocols
Here we provide detailed, step-by-step methodologies for key alternative synthesis approaches.
Protocol 1: Ultrasound-Assisted Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-thiones in Ethanol
This protocol is adapted from a procedure utilizing ultrasound irradiation for an efficient Biginelli condensation.[12]
-
Reactant Mixture: In a suitable round-bottom flask, combine the aromatic aldehyde (1 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), thiourea (1.5 mmol), and a catalytic amount of samarium perchlorate (Sm(ClO₄)₃).
-
Solvent Addition: Add a minimal amount of ethanol to the flask.
-
Ultrasonic Irradiation: Place the flask in the water bath of an ultrasonic cleaner. Irradiate the mixture at a temperature of 75–80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: ethyl acetate/petroleum ether, 1:3). Sonication is typically complete within 15-30 minutes.
-
Workup: Once the starting materials are consumed, cool the reaction mixture to room temperature.
-
Isolation: The product will often precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry. The product is often pure enough without further purification.
Protocol 2: Deep Eutectic Solvent (DES) Mediated Synthesis
This protocol is based on the use of a DES that also acts as the catalyst.[4][7]
-
DES Preparation: Prepare the DES by mixing choline chloride and a hydrated metal salt (e.g., ZrOCl₂·8H₂O in a 1:2 molar ratio) and heating gently until a clear, homogeneous liquid is formed.
-
Reaction Setup: In a flask, add the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1.2 mmol) directly to the prepared DES (e.g., 10 mol% relative to the aldehyde).
-
Reaction Conditions: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 60-100°C) for the required time (typically 30-60 minutes).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup and Isolation: Upon completion, pour the reaction mixture into cold water. The solid product will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure dihydropyrimidinethione.
Visualizing the Workflow
To better understand the experimental and troubleshooting processes, the following diagrams have been created.
General Synthetic Workflow
This diagram outlines the typical steps involved in the synthesis of pyrimidine-2-thiol derivatives using alternative solvents.
Caption: A general workflow for the synthesis of pyrimidine-2-thiol derivatives.
Troubleshooting Low Yields
This decision tree provides a logical path for diagnosing and solving issues related to low product yield.
Caption: A decision tree for troubleshooting low yields in pyrimidine-2-thiol synthesis.
References
-
Pivazyan, V. A., Ghazaryan, E. A., Karapetyan, A. V., Shainova, R. S., Harutyunyan, S. V., Vorskanyan, A. S., Yengoyan, A. P., & Gomktsyan, T. A. (2023). Ultrasound-assisted green syntheses of novel pyrimidine derivatives and their comparison with conventional methods. Arabian Journal of Chemistry, 16(5), 104728. [Link]
-
Yadav, P., & Singh, R. V. (2021). Ultrasound Assisted One-Pot Synthesis of Tetrahydropyrimidne Derivatives through Biginelli Condensation: A Catalyst Free Green Chemistry Approach. ResearchGate. [Link]
-
Sharma, R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34685-34711. [Link]
-
Bandyopadhyay, D., & Mukherjee, S. (2020). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 25(22), 5339. [Link]
-
Kakaei, S., & Beheshti, S. (2015). Ultrasound Assisted One-pot Synthesis of Dihydropyrimidinones Using Holmium Chloride As Catalyst. ResearchGate. [Link]
-
Gondru, R., & Lavanya, P. (2018). Ultrasound-assisted synthesis of dihydropyrimidine-2-thiones. ResearchGate. [Link]
-
Akbaş, E., & Aslanoğlu, F. (2008). Studies on Reactions of Pyrimidine Compounds. 21. Microwave-Assisted Synthesis of 1,2,3,4-Tetrahydro-2-Thioxopyrimidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(1), 81-87. [Link]
-
Johnson, A. T., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. National Center for Biotechnology Information. [Link]
-
Zare, A., et al. (2015). Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction. Journal of Chemistry, 2015, 814528. [Link]
-
Jeneesh, M. K., & Padmanaban, R. (2021). Deep Eutectic Solvent Assisted Synthesis of Dihydropyrimidinones/thiones via Biginelli Reaction: Theoretical Investigations on their Electronic and Global Reactivity Descriptors. ResearchGate. [Link]
-
Imyl, A., et al. (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][2][5][6]triazin-6(2H)-ones and Their Antibacterial Activity. Molecules, 27(19), 6598. [Link]
-
Wang, L., et al. (2010). Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3. Molecules, 15(2), 705-713. [Link]
-
Narwal, S., Kumar, S., & Verma, P. K. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal, 11(1), 52. [Link]
-
Pai, N., Waghmode, K., & Khandekar, D. (2012). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. E-Journal of Chemistry, 9(3), 1307-1314. [Link]
-
Kumar, A., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3), 1844-1848. [Link]
-
Moradi, L., et al. (2015). A one-pot, catalyst-free synthesis of novel 2-thioxo-tetrahydropyrimidine derivatives via the three-component reaction of alkyl isocyanides, alkyl chloroglyoxalates, and thiourea derivatives. Tetrahedron Letters, 56(11), 1510-1512. [Link]
-
Kumar, R., et al. (2019). Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate. ACS Omega, 4(26), 21893-21901. [Link]
-
de Fatima, A., & Modolo, L. V. (2012). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Current Organic Synthesis, 9(4), 479-504. [Link]
-
Eid, E. M. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. [Link]
-
Raj, V., et al. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Applied Pharmaceutical Science, 12(8), 119-126. [Link]
-
Kariyottu Kuniyil, M. J., & Padmanaban, R. (2021). Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors. New Journal of Chemistry, 45(44), 20765-20775. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Eutectic Salt Catalyzed Environmentally Benign and Highly Efficient Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Indolinyl vs. Indolyl Pyrimidine Kinase Inhibitors: A Deep Dive into IC50 Values and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. Its versatility allows for the exploration of diverse chemical space, leading to potent and selective inhibitors of various protein kinases implicated in cancer and other diseases. Within this class of inhibitors, the fusion of a pyrimidine ring with indole or indoline moieties has given rise to numerous promising drug candidates. This guide provides an in-depth comparison of indolinyl and indolyl pyrimidine inhibitors, with a focus on their half-maximal inhibitory concentration (IC50) values and the underlying structure-activity relationships (SAR) that govern their potency and selectivity.
The Critical Distinction: Indole vs. Indoline Scaffolds
The fundamental difference between indolyl and indolinyl pyrimidine inhibitors lies in the degree of saturation of the indole ring system. The indolyl core features a fully aromatic, planar pyrrole ring fused to a benzene ring. In contrast, the indolinyl scaffold possesses a saturated pyrrolidine ring fused to the benzene ring. This seemingly subtle structural change has profound implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with the kinase active site.
The planar and electron-rich nature of the indole ring often facilitates π-π stacking interactions and hydrogen bonding with the kinase hinge region, a critical area for ATP competition. The saturation in the indoline ring introduces a more flexible, three-dimensional character to the molecule. This can allow for different binding modes and interactions with hydrophobic pockets within the kinase domain that may not be accessible to their planar indolyl counterparts.
Figure 1: Core chemical structures of Indolyl and Indolinyl Pyrimidine scaffolds.
Comparative Analysis of IC50 Values: A Tale of Two Scaffolds
Indolyl Pyrimidine Inhibitors: Potency Across Diverse Kinases
Indolyl pyrimidine derivatives have demonstrated potent inhibitory activity against a range of kinases, particularly those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).
| Compound Class | Target Kinase/Cell Line | Reported IC50 | Reference |
| Indolyl-pyrimidine hybrids | EGFR | 0.25 µM - 0.50 µM | [1][2] |
| Indolyl-pyrimidine hybrids | MCF-7 (breast cancer) | 5.1 ± 1.14 µM | [1][2] |
| Indolyl-pyrimidine hybrids | HepG2 (liver cancer) | 5.02 ± 1.19 µM | [1][2] |
| Indolyl-pyrimidine hybrids | HCT-116 (colon cancer) | 6.6 ± 1.40 µM | [1][2] |
| 2,4-Bis(3'-indolyl)pyrimidine | IGROV1 (ovarian cancer) | < 0.01 µM | [2] |
Indolinyl Pyrimidine (Indolin-2-one) Inhibitors: A Focus on Receptor Tyrosine Kinases
The indolin-2-one scaffold, a prominent class of indolinyl inhibitors, has been extensively explored, leading to the development of approved drugs like Sunitinib. These inhibitors often exhibit potent activity against various receptor tyrosine kinases (RTKs).
| Compound Class | Target Kinase/Cell Line | Reported IC50 | Reference |
| 3-Substituted Indolin-2-ones | A549 (non-small cell lung cancer) | 0.32 µM | [3] |
| 3-Substituted Indolin-2-ones | KB (oral epithelial) | 0.67 µM | [3] |
| 3-Substituted Indolin-2-ones | K111 (melanoma) | 1.19 µM | [3] |
| 3-Substituted Indolin-2-ones | NCI-H460 (large cell lung cancer) | 1.22 µM | [3] |
| Indolinone-based derivative (Cmpd 9) | VEGFR-2 | 56.74 nM | [4] |
| Indolinone-based derivative (Cmpd 9) | CDK-2 | 9.39 nM | [4] |
From the available data, it is evident that both scaffolds can yield highly potent kinase inhibitors. The sub-micromolar to nanomolar IC50 values observed for both classes highlight their potential as effective therapeutic agents. The choice between an indolyl and an indolinyl scaffold is often driven by the specific kinase being targeted and the desired selectivity profile.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of these inhibitors are finely tuned by the nature and position of substituents on both the pyrimidine and the indole/indoline rings.
For indolyl pyrimidine inhibitors , SAR studies have shown that substitutions on the indole nitrogen and at various positions of the pyrimidine ring can significantly impact activity. For instance, the introduction of electron-withdrawing groups on the pyrimidine ring can enhance inhibitory potency against certain kinases.[2]
In the case of indolinyl (indolin-2-one) inhibitors , the substituent at the 3-position of the indolin-2-one core is a key determinant of activity and selectivity.[5][6] For example, 3-((heteroaryl)methylidenyl)indolin-2-ones often show high specificity for VEGFR kinases.[5] The flexibility of the indoline ring, combined with the diverse substituents that can be introduced, allows for the optimization of interactions with the ATP-binding pocket of various kinases.
Experimental Protocol: Determination of IC50 Values for Kinase Inhibitors
The following is a generalized, step-by-step protocol for an in vitro kinase inhibition assay to determine IC50 values. This protocol should be optimized for the specific kinase and inhibitor being tested.
Figure 2: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (indolyl or indolinyl pyrimidine derivative)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the inhibitor to create a range of concentrations to be tested. It is common to use a 10-point, 3-fold dilution series.
-
-
Kinase Reaction Setup:
-
In a microplate, add the kinase reaction buffer.
-
Add the serially diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Add the kinase to all wells except the negative control.
-
Add the kinase-specific substrate to all wells.
-
-
Kinase Reaction Incubation:
-
Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure accurate and comparable IC50 values.[1]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined amount of time. This incubation time should be within the linear range of the kinase reaction.
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction according to the manufacturer's protocol of the chosen detection assay.
-
Add the detection reagent. This reagent will typically generate a luminescent or fluorescent signal that is proportional to the amount of ADP produced (and thus, kinase activity).
-
Incubate the plate as required by the detection assay.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Subtract the background signal (negative control) from all other readings.
-
Normalize the data by setting the positive control (no inhibitor) to 100% activity.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Conclusion
Both indolinyl and indolyl pyrimidine scaffolds have proven to be fertile ground for the discovery of potent and selective kinase inhibitors. The choice between these two core structures is a strategic one, dictated by the specific therapeutic target and the desired pharmacological profile. While the aromaticity of the indole ring offers distinct advantages in terms of binding interactions, the conformational flexibility of the indoline scaffold provides opportunities to engage with different regions of the kinase active site. A thorough understanding of the structure-activity relationships for both classes of inhibitors, supported by robust and well-controlled experimental data, is paramount for the successful design and development of the next generation of pyrimidine-based kinase inhibitors.
References
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Sun, L., et al. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. [Link]
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Wang, M., et al. (2012). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 17(9), 10475-10489. [Link]
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El-Damasy, D. A., et al. (2023). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 28(5), 2205. [Link]
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of medicinal chemistry, 41(14), 2588–2603. [Link]
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Ghorab, M. M., et al. (2021). Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity. Molecules, 26(6), 1753. [Link]
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Klafki, H. W., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8632. [Link]
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A Comparative Guide to the Validation of 4-Indolinylpyrimidine-2-thiol Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of modern drug development, heterocyclic compounds form the backbone of countless therapeutic agents. Among these, 4-indolinylpyrimidine-2-thiol stands out as a promising scaffold due to its versatile chemical nature and potential biological activities. As with any active pharmaceutical ingredient (API) or key intermediate, establishing its purity is not merely a quality control checkpoint; it is the foundation upon which reliable biological and toxicological data are built. An impure compound can lead to misinterpreted results, failed experiments, and significant delays in the drug development pipeline.
This guide provides an in-depth, comparative analysis of methodologies for validating the purity of 4-indolinylpyrimidine-2-thiol, with a primary focus on the gold-standard technique: High-Performance Liquid Chromatography (HPLC). We will explore a robust, validated reversed-phase HPLC (RP-HPLC) method, compare its performance against alternatives like Ultra-Performance Liquid Chromatography (UPLC) and HPLC-Mass Spectrometry (HPLC-MS), and discuss the strategic implementation of these techniques to ensure the highest degree of scientific integrity.
Part 1: The Primary Assay - A Validated RP-HPLC-UV Method
The cornerstone of purity assessment for a moderately polar, UV-active molecule like 4-indolinylpyrimidine-2-thiol is RP-HPLC with ultraviolet (UV) detection. This technique offers a superb balance of resolution, sensitivity, and cost-effectiveness for routine quality control.
Causality Behind the Method: Why These Parameters?
The selection of HPLC parameters is a deliberate process rooted in the physicochemical properties of the analyte.
-
Stationary Phase (Column): A C18 column is the workhorse for RP-HPLC. Its long alkyl chains provide a hydrophobic environment ideal for retaining the non-polar indoline and pyrimidine ring systems of our target compound. This allows for effective separation from more polar starting materials or less retained impurities.
-
Mobile Phase: A gradient elution using water and acetonitrile is employed to resolve compounds with a range of polarities. The gradient starts with a high percentage of water to retain the analyte and then gradually increases the organic content (acetonitrile) to elute it and any more hydrophobic impurities. The addition of 0.1% formic acid serves two critical functions: it protonates silanol groups on the silica backbone of the column, reducing peak tailing, and it ensures that the analyte, particularly the thiol group, remains in a consistent protonation state, leading to sharp, reproducible peaks.
-
Detection Wavelength: The selection of a specific UV wavelength (e.g., 265 nm) is based on the analyte's UV-Vis spectrum. This wavelength should correspond to a high absorbance maximum (λmax) for the pyrimidine chromophore to maximize sensitivity while minimizing interference from solvents or impurities that do not absorb at this wavelength.
-
Column Temperature: Maintaining a constant, elevated column temperature (e.g., 35 °C) reduces mobile phase viscosity, which lowers backpressure and can improve peak shape and separation efficiency.
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the logical flow from sample preparation to final purity assessment.
Caption: A typical workflow for determining the purity of 4-indolinylpyrimidine-2-thiol by HPLC.
Detailed HPLC Protocol
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 10% B to 90% B over 15 min; hold at 90% B for 3 min; return to 10% B over 1 min; equilibrate for 6 min |
| Total Run Time | 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 265 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1.0 mg/mL in Acetonitrile/Water (50:50 v/v) |
A Self-Validating System: Adherence to ICH Q2(R2) Guidelines
A method is only as reliable as its validation. Following the International Council for Harmonisation (ICH) guidelines ensures the method is fit for its intended purpose.[1][2] The protocol becomes self-validating when it demonstrates specificity, linearity, accuracy, precision, and robustness.
| Validation Parameter | Acceptance Criteria | Hypothetical Result for 4-Indolinylpyrimidine-2-thiol |
| Specificity | The main peak is spectrally pure (by DAD/PDA); no interference from blanks or placebo. | Peak Purity Angle < Peak Purity Threshold. No co-elution detected. |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9997 over a range of 0.05 - 1.5 mg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels. | Average recovery of 99.5% (n=9). |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision (different day/analyst): ≤ 2.0%. | Repeatability: 0.45%; Intermediate Precision: 0.82%. |
| LOD / LOQ | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL. |
| Robustness | % RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), temp (±2°C), pH (±0.2). | All variations resulted in % RSD < 1.5%, indicating a robust method. |
This data is representative and serves to illustrate typical validation outcomes.
Part 2: Comparative Performance Analysis - Choosing the Right Tool
While the validated HPLC method is robust for routine QC, certain scenarios demand higher performance or different analytical insights. Here, we compare HPLC with UPLC and HPLC-MS.
Alternative 1: High-Throughput Analysis with UPLC
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, operating at much higher pressures than HPLC.[3] This technology offers significant advantages in speed and resolution.[4][5]
| Performance Metric | Standard HPLC | UPLC | Advantage of UPLC |
| Analysis Time | ~25 minutes | ~5 minutes | 5x increase in throughput. |
| Peak Resolution | Baseline separation of major impurities. | Significantly higher resolution, revealing minor co-eluting impurities. | Improved confidence in purity assessment.[6] |
| Peak Capacity | Moderate | High | Better for complex samples with numerous impurities. |
| Solvent Consumption | ~25 mL per run | ~3.5 mL per run | Reduced operational cost and environmental impact. |
| System Pressure | 400 - 4000 psi | 6000 - 15000 psi | Requires specialized instrumentation. |
When to Choose UPLC: UPLC is the superior choice for high-throughput screening (HTS) environments, rapid in-process controls, and for analyzing complex samples where baseline separation of all impurities is challenging with conventional HPLC.
Alternative 2: Unambiguous Identification with HPLC-MS
While UV detection quantifies components, it provides no structural information. Coupling HPLC with a mass spectrometer (MS) offers the ability to confirm the identity of the main peak and elucidate the structures of unknown impurities by providing mass-to-charge ratio (m/z) data.[7]
Caption: Decision tree for selecting between UV and Mass Spectrometry detection in HPLC.
| Aspect | HPLC-UV | HPLC-MS |
| Information Provided | Quantitative (How much?) | Quantitative & Qualitative (How much and what is it?) |
| Specificity | High (based on retention time and UV spectrum). | Very High (based on retention time and unique m/z). |
| Sensitivity | Good (ng range). | Excellent (pg-fg range). |
| Application | Routine purity testing, quality control, stability studies. | Impurity profiling, forced degradation analysis, metabolite identification. |
| Complexity & Cost | Lower instrumentation cost and complexity. | Higher instrumentation cost and requires specialized expertise. |
A Note on Thiol Reactivity: The thiol group (-SH) in the molecule is susceptible to oxidation, primarily forming a disulfide dimer (R-S-S-R). HPLC-MS is invaluable for identifying this specific impurity, which would have a mass corresponding to (2M-2H) where M is the mass of the parent molecule. Careful sample handling, such as using fresh solutions and minimizing exposure to air, is crucial to prevent artifactual impurity formation.[8]
Conclusion: An Integrated Strategy for Purity Validation
The validation of 4-indolinylpyrimidine-2-thiol purity is a multi-faceted task that requires a strategic selection of analytical tools.
-
For routine quality control and release testing , a well-validated RP-HPLC-UV method provides the necessary accuracy, precision, and robustness in a cost-effective manner. Its performance, governed by ICH guidelines, establishes a trustworthy baseline for purity assessment.
-
When throughput is paramount or impurity profiles are complex , transitioning the validated method to a UPLC system offers significant gains in speed and resolving power, accelerating the development timeline.
-
For impurity characterization, forced degradation studies, or troubleshooting , the definitive structural information provided by HPLC-MS is indispensable. It moves beyond simple quantification to provide a deep understanding of a sample's composition.
References
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National Center for Biotechnology Information (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PubMed Central. Available at: [Link]
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Patel, R., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Yadav, P., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Beni-Suef University Journal of Basic and Applied Sciences. Available at: [Link]
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Vangala, R., et al. (2017). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). PubMed Central. Available at: [Link]
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Poole, L.B., et al. (2019). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. PubMed Central. Available at: [Link]
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International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
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Moravek, Inc. (2023). Top 5 Methods of Assessing Chemical Purity. Moravek. Available at: [Link]
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Pauli, G.F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]
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Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters. Available at: [Link]
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Ketter, E., et al. (2019). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free Radical Biology and Medicine. Available at: [Link]
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ResearchGate. (2017). (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. Available at: [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
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SIELC Technologies. (2018). Separation of Pyrimidine-2-thiol on Newcrom R1 HPLC column. SIELC. Available at: [Link]
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ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. ResearchGate. Available at: [Link]
- Google Patents. (2013). CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Google Patents.
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link]
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Chromatography Today. (2022). HPLC vs UPLC - What's the Difference?. Chromatography Today. Available at: [Link]
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LCGC. (2001). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC. Available at: [Link]
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ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation. Available at: [Link]
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Indo American Journal of Pharmaceutical Sciences. (2017). HPLC – HIGH PERFORMANCE LIQUID CHROMATOGRAPHY & UPLC – ULTRA PERFORMANCE LIQUID CHROMATOGRAPHIC SYSTEM – A REVIEW ON MODERN LIQUID CHROMATOGRAPHY. IAJPS. Available at: [Link]
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The Double-Edged Sword: A Comparative Guide to Thiol vs. Thioether Pyrimidine Derivatives in Drug Discovery
A Senior Application Scientist's Perspective on Optimizing Binding Affinity
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the pyrimidine scaffold remains a cornerstone of inhibitor design. Its versatility allows for extensive functionalization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, the introduction of sulfur-containing moieties—specifically thiols (-SH) and thioethers (-SR)—presents a critical design choice with profound implications for a compound's binding affinity and overall pharmacological profile.
This guide provides an in-depth, objective comparison of thiol versus thioether pyrimidine derivatives, moving beyond simplistic structure-activity relationships to explore the underlying mechanistic principles. We will dissect the nuanced interplay of covalent and non-covalent interactions, metabolic stability, and target-specific considerations that must be weighed when deciding between these two functional groups. By synthesizing field-proven insights with experimental data, this guide aims to equip you with the knowledge to make more informed decisions in your drug discovery campaigns.
The Fundamental Dichotomy: Reactivity vs. Stability
At its core, the choice between a thiol and a thioether is a trade-off between the potential for potent, covalent interaction and the assurance of stable, non-covalent binding. This fundamental difference in chemical reactivity dictates the binding modality, kinetic profile, and ultimately, the therapeutic potential of the derivative.
Thiol derivatives introduce a nucleophilic and mildly acidic functional group. The deprotonated form, the thiolate anion (S⁻), is a potent nucleophile capable of forming a covalent bond with electrophilic residues, most notably cysteine, within a protein's binding site. This covalent interaction can lead to irreversible or reversible covalent inhibition, often resulting in high potency and prolonged duration of action. However, this reactivity is a double-edged sword, as off-target reactions can lead to toxicity.
Thioether derivatives , in contrast, are generally considered more chemically inert. The sulfur atom's lone pairs of electrons are less available for donation compared to a thiolate, rendering thioethers significantly less nucleophilic.[1] Consequently, thioether pyrimidines typically engage their targets through non-covalent interactions, such as hydrogen bonds (with the sulfur acting as a weak acceptor), van der Waals forces, and hydrophobic interactions. This generally translates to a more favorable safety profile but may require more extensive optimization to achieve the high potency afforded by covalent binders.
Comparative Binding Affinity: An Analysis of Experimental Data
Direct, head-to-head comparisons of the binding affinity of a thiol-pyrimidine and its corresponding S-alkylated thioether derivative against the same biological target are notably scarce in the published literature. However, by examining data from different series of compounds targeting similar protein families, such as protein kinases, we can draw valuable inferences.
Thiol-Containing Pyrimidine Derivatives: The Power of Covalent Inhibition
Recent studies have highlighted the effectiveness of mercapto-pyrimidines as reversible covalent inhibitors. For instance, a series of mercapto-pyrimidine compounds were identified as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), a cysteine protease. The inhibitory mechanism involves the formation of a disulfide bond with the catalytic cysteine residue.
| Compound ID | Target | Assay Type | Binding Affinity |
| Compound 5 | SCoV-2 PLpro | Enzyme Inhibition | IC₅₀ = 5.1 µM |
| Compound 5 Derivative | SCoV-2 PLpro | Enzyme Inhibition | IC₅₀ = 0.85 µM |
| Compound 5 | SCoV-2 PLpro | Surface Plasmon Resonance (SPR) | K_D = 36 µM |
| Compound 5 Derivative | SCoV-2 PLpro | Surface Plasmon Resonance (SPR) | K_D = 8 µM |
| Data synthesized from a study on mercapto-pyrimidine inhibitors of PLpro.[2] |
The data clearly demonstrates that even modest structural optimizations on the mercapto-pyrimidine scaffold can lead to significant improvements in potency, achieving sub-micromolar IC₅₀ values.[2] The covalent nature of the interaction is often characterized by a time-dependent decrease in the IC₅₀ value upon pre-incubation of the inhibitor with the target enzyme.[2]
Thioether-Containing Pyrimidine Derivatives: High Affinity Through Non-Covalent Interactions
Thioether-containing pyrimidines, particularly thieno[2,3-d]pyrimidines, are prevalent scaffolds in kinase inhibitor design. These compounds achieve high affinity through optimized non-covalent interactions within the ATP-binding pocket.
| Compound ID | Target | Assay Type | Binding Affinity |
| Derivative 1 | Human Protein Kinase CK2 | Enzyme Inhibition | IC₅₀ = 0.1 µM |
| Derivative 2 | Human Protein Kinase CK2 | Enzyme Inhibition | IC₅₀ = 0.125 µM |
| Compound 70 | 5-HT1A Receptor | Radioligand Binding | IC₅₀ = 0.3 nM |
| Compound 73 | 5-HT1A Receptor | Radioligand Binding | IC₅₀ = 6.8 nM |
| Data synthesized from studies on (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids and 2-[[(4-aryl-1-piperazinyl)alkyl]thio]thieno[2,3-d]pyrimidin-4(3H)-one derivatives.[3][4] |
The data for thioether derivatives showcases that high, even sub-nanomolar, affinity can be achieved through meticulous optimization of non-covalent interactions.[4] The fused thiophene ring in thienopyrimidines acts as a bioisostere for the purine ring of ATP, allowing these molecules to effectively mimic hinge-binding interactions in kinase active sites.
Mechanistic Insights into Binding Interactions
The choice between a thiol and a thioether fundamentally alters the way a pyrimidine derivative interacts with its target protein.
Thiol Derivatives: Covalent Engagement
The primary mechanism for high-affinity binding of many thiol-pyrimidine derivatives is covalent bond formation. The thiol group, particularly in its deprotonated thiolate form, can act as a nucleophile, attacking an electrophilic residue in the protein's active site. In the case of cysteine proteases or kinases with a cysteine near the active site, this results in the formation of a disulfide bond.
Caption: Covalent interaction of a thiol-pyrimidine with a target cysteine.
This covalent interaction can be either reversible or irreversible, depending on the reactivity of the thiol and the accessibility of the target residue. Reversible covalent inhibitors are often preferred as they can offer a balance of high potency and reduced risk of off-target toxicity.[2]
Thioether Derivatives: A Network of Non-Covalent Forces
Thioether-containing pyrimidines rely on a combination of non-covalent interactions to achieve high binding affinity. These include:
-
Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, often interacting with backbone amides in the hinge region of kinases. The thioether sulfur can also act as a weak hydrogen bond acceptor.
-
Hydrophobic Interactions: The pyrimidine ring and any associated aryl or alkyl groups can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.
-
Van der Waals Forces: Close packing of the inhibitor within the active site maximizes favorable van der Waals contacts.
Caption: Non-covalent interactions of a thioether-pyrimidine in a kinase active site.
Experimental Protocols for Binding Affinity Determination
To empirically determine and compare the binding affinities of your thiol and thioether pyrimidine derivatives, robust biophysical assays are essential. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used techniques.
Generalized Protocol for Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte (your pyrimidine derivative) to a ligand (the target protein) immobilized on a sensor chip in real-time. This allows for the determination of association (kₐ) and dissociation (kₑ) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated (K_D = kₑ/kₐ).
Experimental Workflow for SPR
Caption: A generalized experimental workflow for SPR-based binding analysis.
Step-by-Step Methodology:
-
Protein Immobilization:
-
Rationale: To measure the interaction, one binding partner must be immobilized on the sensor surface. Covalent amine coupling is a common and robust method.
-
Procedure: Activate a CM5 sensor chip with a mixture of EDC and NHS. Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration. Deactivate any remaining active esters with ethanolamine.
-
-
System Equilibration:
-
Rationale: A stable baseline is crucial for accurate measurement of binding responses.
-
Procedure: Flow the running buffer (e.g., HBS-EP+) over the sensor surface at a constant flow rate (e.g., 30 µL/min) until the signal is stable.
-
-
Analyte Injection (Association):
-
Rationale: Injecting a series of analyte concentrations allows for the determination of concentration-dependent binding kinetics.
-
Procedure: Prepare a dilution series of your thiol or thioether pyrimidine derivative in running buffer. Inject each concentration for a set amount of time (e.g., 120 seconds) to monitor the association phase.
-
-
Dissociation:
-
Rationale: Observing the dissociation of the analyte from the protein provides the dissociation rate constant (kₑ).
-
Procedure: After the injection, allow the running buffer to flow over the chip for an extended period (e.g., 300 seconds) to monitor the dissociation of the compound.
-
-
Regeneration:
-
Rationale: The surface must be returned to its unbound state before the next injection.
-
Procedure: Inject a pulse of a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5, or a high salt buffer) to strip the bound analyte.
-
-
Data Analysis:
-
Rationale: Fitting the binding data to a kinetic model allows for the calculation of affinity and rate constants.
-
Procedure: Subtract the reference surface signal from the active surface signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to obtain kₐ, kₑ, and K_D.
-
Generalized Protocol for Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ, the inverse of K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Precise concentration determination and buffer matching are critical for high-quality ITC data. Any mismatch in buffer components between the protein in the cell and the ligand in the syringe will generate heat of dilution, obscuring the binding signal.
-
Procedure: Dialyze the purified target protein extensively against the final experimental buffer. Dissolve the pyrimidine derivative in the exact same dialysis buffer. Accurately determine the concentrations of both protein and ligand.
-
-
Instrument Setup and Equilibration:
-
Rationale: The instrument must be at a stable thermal equilibrium before the titration begins.
-
Procedure: Thoroughly clean the sample and reference cells. Load the protein solution into the sample cell and the pyrimidine derivative solution into the injection syringe. Place the instrument in a temperature-controlled environment and allow it to equilibrate.
-
-
Titration:
-
Rationale: A series of small injections of the ligand into the protein solution allows for the gradual saturation of the binding sites and the generation of a complete binding isotherm.
-
Procedure: Set up a sequence of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Rationale: The integrated heat for each injection is plotted against the molar ratio of ligand to protein. Fitting this binding isotherm to a binding model yields the thermodynamic parameters.
-
Procedure: Integrate the raw ITC data to determine the heat change for each injection. Plot these values against the molar ratio. Fit the resulting isotherm to a suitable binding model (e.g., one-site binding model) to determine n, Kₐ (and thus K_D), and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Kₐ).
-
Conclusion and Future Perspectives
The decision to incorporate a thiol or a thioether into a pyrimidine-based drug candidate is a critical juncture in the optimization process, with far-reaching consequences for the compound's biological activity.
-
Thiol derivatives offer a pathway to high potency, often through covalent inhibition. This is particularly advantageous when targeting enzymes with a reactive cysteine residue in or near the active site. The challenge lies in engineering sufficient selectivity to avoid off-target reactivity and associated toxicity. The development of reversible covalent inhibitors represents a promising strategy to mitigate these risks.
-
Thioether derivatives provide a more conservative approach, relying on the well-understood principles of non-covalent interactions. While they may require more extensive optimization to achieve the potencies seen with covalent inhibitors, their generally superior metabolic stability and lower potential for off-target reactivity make them an attractive option, particularly for chronic indications where a clean safety profile is paramount.
Ultimately, the optimal choice is context-dependent, dictated by the specific biological target, the desired therapeutic profile, and the overall drug design strategy. A thorough understanding of the distinct chemical properties and binding mechanisms of both thiol and thioether functionalities, coupled with rigorous experimental validation using techniques like SPR and ITC, will empower researchers to rationally design the next generation of highly effective and safe pyrimidine-based therapeutics.
References
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Master Organic Chemistry. (2015). Thiols And Thioethers. [Link]
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Narwal, S., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]
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RSC Publishing. (2023). Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. [Link]
-
Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. [Link]
-
Voskoboynik, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. National Institutes of Health. [Link]
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Kovalska, V., et al. (2020). Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. National Institutes of Health. [Link]
-
TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). [Link]
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Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry. [Link]
-
Atanasova, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. National Institutes of Health. [Link]
-
Di Braccio, M., et al. (1997). [[(Arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives as high-affinity, selective 5-HT1A receptor ligands. Journal of Medicinal Chemistry. [Link]
-
Golub, A. G., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). The Chemistry of the Thiol Groups. [Link]
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Minikel, E. (2016). Isothermal titration calorimetry. CureFFI.org. [Link]
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Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]
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Homan, E. J., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry. [Link]
-
RSC Publishing. (n.d.). Supramolecular interplay: how non-covalent bonds affect the crystal packing of 2-arylmethylidenethiazolo[3,2-a]pyrimidines. [Link]
-
Gabr, M. T., et al. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. bioRxiv. [Link]
-
White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. [Link]
-
Singh, J., et al. (2011). Covalent Inhibition in Drug Discovery. National Institutes of Health. [Link]
-
Bio-protocol. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]
-
Biosensing Instrument. (n.d.). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]
-
AFFINImeter. (2015). Protein-ligand binding ITC Experiment - Watch Tutorial. [Link]
-
Yamoah, E. N., & Gillespie, P. G. (2009). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. National Institutes of Health. [Link]
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Comparative Cytotoxicity Profiling of Pyrimidine-2-Thiol Libraries: A Technical Guide
Executive Summary: The Thiol-Privileged Scaffold
In the landscape of antiproliferative drug discovery, the pyrimidine-2-thiol moiety stands as a "privileged scaffold," capable of binding to diverse biological targets ranging from receptor tyrosine kinases (RTKs) to kinesin spindle proteins. However, the cytotoxicity profile of these libraries varies drastically based on the functionalization of the sulfur atom.
This guide compares two distinct library classes:
-
Class A: 3,4-Dihydropyrimidine-2-thiones (DHPMs) – Characterized by the free thione/thiol tautomer, often functioning as Kinesin Eg5 inhibitors (e.g., Monastrol analogues).
-
Class B: S-Alkylated Pyrimidines (Thioethers) – Derivatives where the sulfur is locked via alkylation, frequently shifting the mechanism toward EGFR/VEGFR kinase inhibition or DNA intercalation.
Comparative Analysis: Performance & Specificity
The following analysis synthesizes data from recent structure-activity relationship (SAR) studies, contrasting potency (IC50), selectivity, and mechanism.
Cytotoxicity Metrics (Library A vs. Library B)
| Feature | Class A: DHPMs (Thiones) | Class B: S-Alkylated (Thioethers) |
| Primary Target | Kinesin Eg5 (Allosteric Inhibition) | Tyrosine Kinases (EGFR, VEGFR-2) |
| Potency (IC50) | Moderate (10 – 50 µM) | High (0.05 – 5.0 µM) |
| Selectivity Index (SI) | High (>10) for dividing cells | Variable (Dependent on pendant group) |
| Cell Cycle Effect | G2/M Arrest (Monoastral phenotype) | G1/S Arrest or Apoptosis (Broad) |
| Solubility | Low to Moderate | Improved (via polar S-substituents) |
| Redox Stability | Low (Susceptible to oxidation) | High (Stable Thioether bond) |
Interpretation of Data[1][2]
-
Class A (Thiones): While generally less potent in terms of absolute IC50, these compounds offer superior specificity for mitotic cells. They do not target non-dividing cells, resulting in a cleaner safety profile but requiring higher doses for efficacy.
-
Class B (S-Alkylated): Locking the thiol into a thioether (e.g., S-benzyl or S-acetic acid derivatives) often results in a 10-to-100-fold increase in cytotoxicity. This is attributed to better hydrophobic fitting into the ATP-binding pockets of kinases. However, this class carries a higher risk of off-target toxicity in non-cancerous fibroblast lines (e.g., Vero cells).
Mechanism of Action (MoA) Visualized
The divergence in cytotoxicity stems from the signaling pathways engaged by the specific sulfur motif.
Figure 1: Divergent signaling cascades induced by free thione vs. S-alkylated pyrimidine scaffolds.
Validated Experimental Protocol: Addressing Thiol Interference
Crucial Warning: Pyrimidine-2-thiol derivatives (especially Class A) possess reducing properties that can chemically reduce MTT tetrazolium salts to formazan without cellular metabolism. This generates false "high viability" artifacts.
Recommended Assay: SRB (Sulforhodamine B) is preferred as it measures protein content and is unaffected by redox potential. If MTT must be used, the following Modified Interference-Check Protocol is mandatory.
Protocol: Modified MTT Assay with Chemical Controls
Materials
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), Vero (Normal control).
-
Reagents: MTT (5 mg/mL in PBS), DMSO.[1]
-
Controls: Positive (Doxorubicin), Negative (0.1% DMSO), Blank-C (Compound-Only) .
Workflow
-
Seeding:
-
Seed cells (5 × 10³ cells/well) in 96-well plates.
-
Incubate for 24h at 37°C, 5% CO₂.
-
-
Treatment (The Split Plate Method):
-
Rows A-D (Cellular): Add test compounds (0.1 – 100 µM) to wells containing cells.
-
Rows E-H (Abiotic Control): Add identical concentration series of test compounds to wells containing media only (NO CELLS) .
-
Rationale: This quantifies the abiotic reduction of MTT by the thiol group.
-
-
Incubation:
-
Incubate for 48h.
-
-
MTT Addition:
-
Add 10 µL MTT reagent to all wells (Cellular and Abiotic).[1]
-
Incubate for 4h.
-
-
Solubilization & Readout:
Data Calculation (Self-Validating Formula)
To determine the true cytotoxicity, subtract the optical density (OD) of the Abiotic Control from the Cellular OD for each concentration:
Protocol Workflow Visualization
Figure 2: Workflow for correcting thiol-mediated false positives in cytotoxicity assays.
References
-
BenchChem. (2025).[3][4] Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem Application Notes. Link
-
MDPI. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1. Molecules. Link
-
National Institutes of Health (NIH). (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase. PMC. Link
-
ResearchGate. (2021). Synthesis, Reactions and Anticancer Evaluation of New Pyrimidine-2(1H)-thione Derivatives. Journal of Chemical Research. Link
-
NIH PubMed. (2018). Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. Assay Drug Dev Technol. Link
Sources
Safety Operating Guide
Navigating the Safe Handling of 4-Indolinylpyrimidine-2-thiol: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug discovery and development, our work with novel chemical entities like 4-Indolinylpyrimidine-2-thiol is foundational to therapeutic innovation. This compound, with its indoline, pyrimidine, and thiol moieties, presents a unique set of handling considerations that demand a robust and well-informed safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory.
This guide is structured to provide a clear, logical flow from understanding the risks to implementing practical, step-by-step procedures for safe handling, spill management, and disposal.
I. Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of 4-Indolinylpyrimidine-2-thiol, a thorough risk assessment is paramount. The primary hazards are anticipated to be:
-
Inhalation: Potential for respiratory irritation from dust or aerosols.[2][3]
-
Dermal Contact: May cause skin irritation upon contact.[2][3]
-
Ocular Contact: Risk of serious eye irritation or damage.[2]
-
Odor: The thiol group suggests a potent and malodorous compound.[4][5]
To mitigate these risks, the following engineering controls are mandatory:
-
Chemical Fume Hood: All manipulations of 4-Indolinylpyrimidine-2-thiol, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to prevent the release of noxious vapors and dust into the laboratory environment.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[6][7]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[8]
II. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical to preventing personal exposure. The following table outlines the minimum required PPE for handling 4-Indolinylpyrimidine-2-thiol, with explanations rooted in the anticipated hazards.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile rubber gloves. Inspect before use. Double-gloving is recommended.[9] | Provides a barrier against skin contact. Nitrile is a common and effective choice for a wide range of chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield may be worn in addition to goggles for splash protection.[9] | Protects against splashes and airborne particles that could cause serious eye damage.[2] |
| Body Protection | A long-sleeved laboratory coat that closes in the back.[9] Consider a chemically resistant apron for larger quantities. | Protects the skin and personal clothing from contamination. A back-closing gown provides better frontal protection.[9] |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. However, if there is a risk of aerosol generation or if handling outside of a fume hood is unavoidable, a NIOSH-approved respirator (e.g., N95) should be used.[10] | Prevents the inhalation of harmful dust or aerosols.[10] |
Donning and Doffing PPE: A Procedural Imperative
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Donning (Putting On) PPE Workflow
Caption: Correct sequence for donning PPE.
Doffing (Taking Off) PPE Workflow
Caption: Correct sequence for doffing PPE to minimize contamination.
III. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for minimizing exposure and ensuring the integrity of your research.
-
Preparation:
-
Ensure the chemical fume hood is clean and uncluttered.
-
Prepare all necessary equipment and reagents before introducing 4-Indolinylpyrimidine-2-thiol.
-
Set up a bleach bath (a 1:1 mixture of commercial bleach and water) in the fume hood for immediate decontamination of small equipment and glassware.[11]
-
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.
-
Perform all manipulations within the fume hood with the sash at the lowest practical height.
-
Use a spatula for transferring the solid compound to avoid generating dust.
-
For liquid transfers, use a syringe or cannula to prevent splashes and minimize odor release.
-
Keep all containers of 4-Indolinylpyrimidine-2-thiol tightly closed when not in use.[6]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Immerse all contaminated glassware in the bleach bath for at least 14 hours to oxidize the thiol.[11]
-
Properly dispose of all waste as detailed in the disposal plan below.
-
Wash hands thoroughly with soap and water after removing PPE.[12]
-
IV. Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is critical.
-
Small Spills (within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.[13]
-
Decontaminate the spill area with a bleach solution.
-
-
Large Spills (or any spill outside the fume hood):
-
Evacuate the immediate area.
-
Alert your laboratory supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
-
Follow your institution's specific emergency response procedures.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
-
V. Disposal Plan: Responsible Waste Management
Proper disposal of 4-Indolinylpyrimidine-2-thiol and associated waste is a legal and ethical responsibility.
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, paper towels, and absorbent materials, in a clearly labeled, sealed plastic bag or container.[13]
-
This container should be designated for hazardous chemical waste.
-
-
Liquid Waste:
-
Collect all liquid waste containing 4-Indolinylpyrimidine-2-thiol in a dedicated, labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically permitted by your institution's waste management guidelines.
-
-
Decontaminated Glassware:
Waste Disposal Workflow
Caption: Workflow for the safe disposal of waste.
By integrating these principles and procedures into your daily laboratory practice, you can confidently and safely handle 4-Indolinylpyrimidine-2-thiol, fostering an environment of scientific excellence and unwavering commitment to safety.
References
-
University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP. [Link]
-
UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]
-
University of California San Diego. How to Store and Dispose of Extremely Hazardous Chemical Waste. [Link]
-
MDPI. Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. [Link]
-
University of Wisconsin–Madison, Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]
-
Reddit. Handling thiols in the lab. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
ACS Omega. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
Sources
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- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. gerpac.eu [gerpac.eu]
- 11. How To [chem.rochester.edu]
- 12. fishersci.es [fishersci.es]
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- 14. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
